Product packaging for 4-(2H-1,2,3-Triazol-2-YL)piperidine(Cat. No.:CAS No. 765270-45-9)

4-(2H-1,2,3-Triazol-2-YL)piperidine

Cat. No.: B1353084
CAS No.: 765270-45-9
M. Wt: 152.2 g/mol
InChI Key: ASGQRNXDYZQNPS-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-YL)piperidine ( 765270-45-9) is a high-value chemical building block with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . This specialized compound features a piperidine scaffold substituted at the 4-position with a 2H-1,2,3-triazole ring, creating a bifunctional structure valuable for medicinal chemistry and drug discovery research. The molecular framework is characterized by a density of approximately 1.34 g/cm³ and a boiling point near 295°C . As a key synthetic intermediate, this compound serves as a crucial precursor in the development of more complex molecules, particularly in pharmaceutical research where both piperidine and 1,2,3-triazole motifs are recognized pharmacophores . The 1,2,3-triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established "click chemistry" reaction known for its high efficiency and selectivity in heterocycle formation . This reagent is primarily utilized in constructing molecular scaffolds for biological evaluation and as a ligand in catalytic systems. Researchers employ this compound in the synthesis of potential therapeutic agents, leveraging its structural features to enhance binding interactions with biological targets. The compound is offered exclusively for research applications and is available in varying quantities to support laboratory-scale investigations. Proper storage conditions and handling procedures should be followed to maintain compound integrity. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4 B1353084 4-(2H-1,2,3-Triazol-2-YL)piperidine CAS No. 765270-45-9

Properties

IUPAC Name

4-(triazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQRNXDYZQNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459357
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765270-45-9
Record name 4-(2H-1,2,3-TRIAZOL-2-YL)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a direct, established synthetic protocol in the current literature, this guide outlines a feasible multi-step synthesis based on well-documented organic reactions. The proposed route focuses on the regioselective N-alkylation of the 1,2,3-triazole ring, a critical step in obtaining the desired 2-substituted isomer.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-stage process. The core of this strategy involves the protection of the piperidine nitrogen, introduction of a suitable leaving group at the 4-position, subsequent N-alkylation of 1,2,3-triazole, and final deprotection. The regioselectivity of the triazole alkylation is a key challenge, as both N1 and N2 isomers can be formed. The reaction conditions outlined in this guide are selected to favor the formation of the desired N2-alkylated product.

Synthesis_Workflow Start N-Boc-4-hydroxypiperidine Step1 Activation of Hydroxyl Group Start->Step1 Intermediate1 N-Boc-4-iodopiperidine Step1->Intermediate1 Step2 N-Alkylation of 1,2,3-Triazole Intermediate1->Step2 Intermediate2 N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (and N1 isomer) Step2->Intermediate2 Step3 Purification (Isomer Separation) Intermediate2->Step3 Intermediate3 N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine Step3->Intermediate3 Step4 N-Boc Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of N-Boc-4-iodopiperidine (Intermediate 1)

This stage involves the conversion of the hydroxyl group of commercially available N-Boc-4-hydroxypiperidine into a more reactive leaving group, iodide, to facilitate the subsequent nucleophilic substitution by the triazole.

Reaction Scheme:

Experimental Protocol:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq) sequentially.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add iodine (1.2 eq) in portions.

  • Allow the reaction mixture to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Combine the organic layers, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with hexane to remove triphenylphosphine oxide and filter.

  • Concentrate the filtrate under reduced pressure to obtain N-Boc-4-iodopiperidine as a colorless oil.

Reagent/SolventMolar Ratio/ConcentrationReference
N-Boc-4-hydroxypiperidine1.0 eq[1]
Triphenylphosphine1.3 eq[1]
Imidazole1.5 eq[1]
Iodine1.2 eq[1]
Dichloromethane-[1]
Yield ~93% [1]
Stage 2: N-Alkylation of 1,2,3-Triazole (Formation of Intermediate 2)

This crucial step involves the reaction of the activated piperidine derivative with 1,2,3-triazole. The regioselectivity of this reaction is influenced by the reaction conditions. The use of a suitable base and a polar aprotic solvent can favor the formation of the thermodynamically more stable N2-isomer.[2][3]

Reaction Scheme:

Experimental Protocol:

  • To a solution of 1,2,3-triazole (1.2 eq) in anhydrous dimethylformamide (DMF), add a base such as triethylamine (Et₃N) (1.5 eq).

  • Add N-Boc-4-iodopiperidine (1.0 eq) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a crude mixture of the N1 and N2 isomers.

Reagent/SolventMolar Ratio/ConcentrationNoteReference
N-Boc-4-iodopiperidine1.0 eq--
1,2,3-Triazole1.2 eq-[2]
Triethylamine (Et₃N)1.5 eqBase[2]
Dimethylformamide (DMF)-Solvent[2]
Yield (Isomer Mixture) Variable Separation required -

Note on Regioselectivity: The alkylation of unsubstituted 1,2,3-triazole typically yields a mixture of N1 and N2 isomers. The N2 isomer is generally the thermodynamically more stable product.[3] The ratio of isomers can be influenced by factors such as the solvent, base, and temperature.[2] Purification by column chromatography is necessary to separate the desired N2 isomer.

Stage 3: Purification of N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (Intermediate 3)

The separation of the N1 and N2 isomers is typically achieved by silica gel column chromatography.

Experimental Protocol:

  • Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., DCM).

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Collect the fractions and analyze them by TLC to identify the separated isomers.

  • Combine the fractions containing the pure N2 isomer and remove the solvent under reduced pressure.

Stage 4: N-Boc Deprotection (Final Product)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.[4][5]

Deprotection_Logic cluster_conditions Acidic Conditions TFA Trifluoroacetic Acid (TFA) in DCM FinalProduct This compound (as salt or free base) TFA->FinalProduct Deprotection HCl HCl in Dioxane HCl->FinalProduct Deprotection Intermediate3 N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine Intermediate3->TFA Intermediate3->HCl

Caption: Deprotection strategies for the N-Boc group.

Experimental Protocol (using HCl in Dioxane):

  • Dissolve N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine (1.0 eq) in 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (e.g., 5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.

  • The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.

Reagent/SolventMolar Ratio/ConcentrationReference
N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine1.0 eq-
4M HCl in DioxaneExcess (e.g., 5-10 eq)[5][6]
Yield High (>90%) [6]

Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis. It is important to note that the yield for the N-alkylation step can vary depending on the regioselectivity achieved.

StepTransformationStarting MaterialProductTypical Yield
1IodinationN-Boc-4-hydroxypiperidineN-Boc-4-iodopiperidine~93%[1]
2N-AlkylationN-Boc-4-iodopiperidineIsomer MixtureVariable
3PurificationIsomer MixtureN-Boc-4-(2H-1,2,3-triazol-2-yl)piperidineDependent on isomer ratio
4DeprotectionN-Boc-4-(2H-1,2,3-triazol-2-yl)piperidineThis compound>90%[6]

Conclusion

This technical guide presents a plausible and detailed synthetic route for this compound, a compound for which a direct synthesis has not been reported. The proposed pathway utilizes established and reliable chemical transformations. The key challenge in this synthesis is the control of regioselectivity during the N-alkylation of the 1,2,3-triazole ring. Careful optimization of the reaction conditions and efficient purification are essential to obtain the desired 2-substituted isomer. The experimental protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2H-1,2,3-Triazol-2-YL)piperidine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and potential therapeutic applications based on the activities of structurally related compounds.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and those of its hydrochloride salt.

PropertyValueSource
Molecular Formula C₇H₁₂N₄[1]
IUPAC Name This compound-
CAS Number 765270-45-9-
Molecular Weight 152.20 g/mol [1]
Predicted XlogP 0.3[1]
Monoisotopic Mass 152.1062 Da[1]
Hydrochloride Salt
Molecular Formula C₇H₁₃ClN₄[2]
Synonyms 4-[3][4][5]TRIAZOL-2-YL-PIPERIDINE HYDROCHLORIDE[2]

Synthesis and Characterization: Experimental Protocols

A plausible synthetic route for this compound can be inferred from general methods for the synthesis of similar N-substituted piperidines and triazoles.

General Synthesis Protocol

The synthesis of this compound can be approached through the alkylation of 1,2,3-triazole with a suitable piperidine precursor. A common method involves the reaction of a salt of 1,2,3-triazole with a 4-halopiperidine derivative, often with a protecting group on the piperidine nitrogen which is later removed.

Materials:

  • 1H-1,2,3-triazole

  • 1-(tert-butoxycarbonyl)-4-iodopiperidine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: To a solution of 1H-1,2,3-triazole in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of 1-(tert-butoxycarbonyl)-4-iodopiperidine in anhydrous DMF. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of Intermediate: The crude product, tert-butyl this compound-1-carboxylate, is purified by column chromatography on silica gel.

  • Deprotection: The purified intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Final Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the triazole protons and the piperidine ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbon atoms of the triazole and piperidine rings would be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Biological Activities and Signaling Pathways

Antifungal Activity: CYP51 Inhibition

Many triazole-containing compounds are potent antifungal agents that act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7][8][9] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Piperidine 4-(2H-1,2,3-Triazol-2-YL) piperidine Triazole_Piperidine->CYP51 Inhibition

Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway.

Anticancer Activity: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape.[3][10] By catalyzing the degradation of tryptophan, IDO1 suppresses the activity of T-cells, allowing cancer cells to evade the immune system. Several 1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors, suggesting a potential anticancer application for this compound.[3][11][12][13]

IDO1_Inhibition_Pathway cluster_Tumor Tumor Microenvironment cluster_Immune Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression T_Cell T-Cell Immune_Suppression->T_Cell Triazole_Piperidine 4-(2H-1,2,3-Triazol-2-YL) piperidine Triazole_Piperidine->IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition in the tumor microenvironment.

Treatment of Hyperuricemia: Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Triazole derivatives have been investigated as inhibitors of xanthine oxidase, offering a potential therapeutic strategy for these conditions.[4][5][14][15]

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric_Acid Xanthine_Oxidase->Uric_Acid Triazole_Piperidine 4-(2H-1,2,3-Triazol-2-YL) piperidine Triazole_Piperidine->Xanthine_Oxidase Inhibition

Caption: Inhibition of uric acid production via the xanthine oxidase pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel compound like this compound follows a structured workflow from its initial synthesis to the evaluation of its biological activity.

Experimental_Workflow A Synthesis of This compound B Purification (Column Chromatography) A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Biological Assays (e.g., Enzyme Inhibition) C->D E Lead Optimization & Structure-Activity Relationship (SAR) D->E

Caption: General workflow for the development of novel chemical entities.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally similar compounds, it holds potential as an antifungal, anticancer, or anti-hyperuricemic agent. Further research is warranted to synthesize and characterize this compound fully and to explore its biological activities and mechanisms of action in detail. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.

References

Characterization of 4-(2H-1,2,3-Triazol-2-YL)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. The document outlines its chemical structure, physicochemical properties, and detailed spectroscopic characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive characterization. It includes hypothetical experimental protocols for its synthesis and analysis, alongside potential biological applications based on the activities of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel piperidine-triazole scaffolds in drug discovery and development.

Introduction

The this compound scaffold represents a confluence of two pharmacologically significant heterocycles: the piperidine ring and the 1,2,3-triazole ring. Piperidine is a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. The 1,2,3-triazole moiety, often synthesized via "click" chemistry, is a bioisostere for various functional groups and is known to participate in hydrogen bonding and dipole-dipole interactions, contributing to target binding. The linkage of these two rings creates a versatile scaffold for the development of novel therapeutic agents. Derivatives of triazole-substituted piperidines have been explored for a range of biological activities, including as anticancer agents, antibacterial compounds, and enzyme inhibitors.[1][2][3] This document provides a detailed characterization of the parent compound, this compound.

Synthesis and Physicochemical Properties

Hypothetical Synthesis Protocol

A potential synthesis could involve the reaction of 4-azidopiperidine with a suitable acetylene equivalent under conditions that favor the formation of the 2-substituted (2H) triazole isomer, or alternatively, direct alkylation of 1,2,3-triazole with a 4-halopiperidine derivative. The following is a generalized protocol for a potential synthetic pathway.

Scheme 1: Hypothetical Synthesis of this compound

Synthesis_Workflow Hypothetical Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification 4-Azidopiperidine 4-Azidopiperidine Cycloaddition [3+2] Cycloaddition 4-Azidopiperidine->Cycloaddition Acetylene_Source Acetylene Source (e.g., Dichloroacetylene) Acetylene_Source->Cycloaddition Workup Aqueous Workup Cycloaddition->Workup Target_Compound This compound Purification Column Chromatography Workup->Purification Purification->Target_Compound

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Steps:

  • Reaction Setup: To a solution of 4-azidopiperidine (1.0 eq) in a suitable solvent such as THF or DMF, add the acetylene source (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 80 °C) for a specified period (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Physicochemical Properties

Experimentally determined physical properties for this compound are not available in the reviewed literature. The following table summarizes predicted properties based on its chemical structure.

PropertyValueSource
Molecular FormulaC₇H₁₂N₄PubChem[4]
Molecular Weight152.20 g/mol PubChem[4]
XLogP30.3PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]
Rotatable Bond Count1PubChem[4]
Exact Mass152.106197 g/mol PubChem[4]
Monoisotopic Mass152.106197 g/mol PubChem[4]
Topological Polar Surface Area49.9 ŲPubChem[4]
Heavy Atom Count11PubChem[4]

Spectroscopic Characterization

Detailed spectroscopic data for the target compound is not explicitly available. This section provides an expected characterization based on the known spectral properties of the 1,2,3-triazole and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the piperidine ring and the triazole ring. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm). The proton at position 4, being attached to the nitrogen of the triazole, would likely be shifted further downfield. The protons at position 3 and 5 of the piperidine ring would appear as multiplets in the upfield region (typically δ 1.5-2.5 ppm). The protons of the 2H-1,2,3-triazole ring are expected to appear as a singlet in the aromatic region (typically δ 7.5-8.0 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine and triazole rings. The carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-60 ppm), with the carbon at position 4 being the most downfield due to its attachment to the triazole nitrogen. The carbons of the 2H-1,2,3-triazole ring would appear in the aromatic region (typically δ 120-140 ppm).

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Piperidine C2-H, C6-H (axial & equatorial)2.5 - 3.5 (m)40 - 50
Piperidine C3-H, C5-H (axial & equatorial)1.5 - 2.5 (m)25 - 35
Piperidine C4-H4.0 - 5.0 (m)50 - 60
Piperidine N-H1.0 - 3.0 (br s)-
Triazole C4'-H, C5'-H7.5 - 8.0 (s)130 - 140
Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the piperidine, C-H stretching of both rings, and C=N and N=N stretching of the triazole ring.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Piperidine)3300 - 3500 (broad)
C-H Stretch (Aliphatic)2850 - 3000
C-H Stretch (Aromatic)3000 - 3100
C=N Stretch (Triazole)1550 - 1650
N=N Stretch (Triazole)1400 - 1500
C-N Stretch1000 - 1250
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₁₂N₄. The predicted monoisotopic mass is 152.1062 Da.[4] The fragmentation pattern in the mass spectrum would likely involve the loss of the triazole ring or fragmentation of the piperidine ring.

Experimental Workflows

The characterization of this compound would follow a standard workflow to confirm its identity and purity.

Characterization_Workflow Characterization Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Determination cluster_confirmation Structure Confirmation Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Purity Purity Analysis (HPLC, Elemental Analysis) NMR->Purity IR->Purity MS->Purity Physical_Properties Physical Properties (Melting Point, Solubility) Purity->Physical_Properties Structure_Confirmed Confirmed Structure of This compound Physical_Properties->Structure_Confirmed

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Potential Biological Applications and Signaling Pathways

While there is no specific biological data for this compound, the broader class of molecules containing both piperidine and triazole moieties has shown significant potential in drug discovery.

  • Anticancer Activity: Derivatives of 4-(triazolyl)piperidine have been investigated as inhibitors of glutaminyl cyclase isoenzymes, which are implicated in cancer development.[1] Other piperidine-triazole hybrids have demonstrated cytotoxicity against various cancer cell lines.[3] The core scaffold could serve as a starting point for developing novel anticancer agents.

  • Antibacterial Agents: The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has been incorporated into fluoroquinolones, leading to compounds with potent antibacterial activity against both susceptible and multidrug-resistant bacterial strains.[2] This suggests that the this compound core could also be a valuable building block for new antibiotics.

  • Enzyme Inhibition: The triazole ring is a known pharmacophore in many enzyme inhibitors. Depending on the substitution pattern, derivatives of this compound could be designed to target a variety of enzymes involved in disease pathogenesis.

Given the lack of specific biological studies on the title compound, no signaling pathways can be definitively described. However, based on the activities of its derivatives, it could potentially be involved in pathways related to cell cycle regulation, apoptosis (in the context of cancer), or bacterial cell wall synthesis.

Conclusion

This compound is a heterocyclic scaffold with significant potential for the development of new therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, characterization of this molecule, covering its synthesis, physicochemical properties, and spectroscopic signatures. The provided information is based on the analysis of closely related compounds and established chemical principles, due to the limited availability of direct experimental data. Further research is warranted to synthesize and experimentally validate the properties and biological activities of this compound. The workflows and predictive data presented herein offer a solid foundation for such future investigations, which could unlock the full potential of this promising chemical scaffold in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fusion of piperidine and 1,2,3-triazole moieties in a single molecular framework is a promising strategy in medicinal chemistry, given the prevalence of both heterocycles in numerous bioactive compounds. 4-(2H-1,2,3-Triazol-2-YL)piperidine represents a novel structure with potential pharmacological applications. A thorough search of scientific databases indicates a lack of published experimental spectroscopic data for this specific compound. Consequently, this guide has been developed to bridge this information gap by providing a robust predictive spectroscopic profile and detailed methodologies for its synthesis and characterization.

The subsequent sections detail the expected ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data, derived from the analysis of 4-substituted piperidines and 2-substituted-1,2,3-triazoles. Additionally, generalized, yet detailed, experimental protocols for the synthesis and acquisition of NMR, IR, and mass spectrometry data are provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following data tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the triazole and piperidine protons. The triazole protons will appear as a singlet in the aromatic region, while the piperidine protons will exhibit more complex splitting patterns in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Triazole CH7.50 - 7.80s-The exact shift depends on the electronic environment; 2H-1,2,3-triazoles typically have a singlet for the C4-H and C5-H protons.
Piperidine CH (C4)4.20 - 4.60ttJ ≈ 12, 4This proton is attached to the carbon bearing the triazole and is expected to be a triplet of triplets due to coupling with adjacent axial and equatorial protons.
Piperidine CH₂ (C2, C6) - axial2.60 - 2.80m-These protons are adjacent to the nitrogen atom and are expected to be deshielded.
Piperidine CH₂ (C2, C6) - equatorial3.00 - 3.20m-Equatorial protons are typically more deshielded than axial protons in a piperidine ring.
Piperidine CH₂ (C3, C5) - axial1.80 - 2.00m-
Piperidine CH₂ (C3, C5) - equatorial2.10 - 2.30m-
Piperidine NH1.50 - 2.50br s-The chemical shift of the NH proton is highly variable and depends on solvent, concentration, and temperature. It may be exchangeable with D₂O.[1]

2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The triazole carbons are expected in the downfield region, while the piperidine carbons will be in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Notes
Triazole C4/C5130 - 135The two carbon atoms of the 2H-1,2,3-triazole ring are equivalent and will appear as a single signal.
Piperidine C455 - 65This carbon is attached to the electronegative nitrogen of the triazole ring, causing a downfield shift.
Piperidine C2/C645 - 50These carbons are adjacent to the piperidine nitrogen.[2]
Piperidine C3/C530 - 35

2.3. Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H (piperidine)3300 - 3500Medium, broadCharacteristic for secondary amines.
C-H (triazole)3100 - 3150MediumAromatic C-H stretch.
C-H (piperidine)2850 - 3000StrongAliphatic C-H stretching vibrations.
C=N (triazole)1450 - 1550MediumRing stretching vibration.
N=N (triazole)1400 - 1450Medium to WeakTriazole ring stretching.[3]
C-N (piperidine/triazole)1200 - 1300MediumC-N bond stretching.

2.4. Predicted Mass Spectrometry Data

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₇H₁₂N₄, MW = 152.20 g/mol ). Common fragmentation patterns would likely involve the loss of the triazole ring or fragmentation of the piperidine ring.

Experimental Protocols

Detailed protocols for the synthesis and spectroscopic characterization of this compound are provided below.

3.1. Synthesis Protocol: A Generalized Approach

A common method for the synthesis of N-substituted triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). A plausible route to the target compound could involve the reaction of 4-azidopiperidine with an acetylene source, or alternatively, the reaction of a piperidine derivative with an azido-alkyne. A general procedure for the synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives has been reported and can be adapted.[4]

3.1.1. Synthesis of a 4-(1,2,3-triazolyl)piperidine Derivative

  • Preparation of the Azide Intermediate: Synthesize 1-Boc-4-azidopiperidine from 1-Boc-4-hydroxypiperidine via mesylation followed by substitution with sodium azide.

  • Cycloaddition Reaction:

    • In a round-bottom flask, dissolve the azide intermediate (1 equivalent) and a suitable terminal alkyne (1 equivalent) in a 1:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection: If a Boc-protected piperidine was used, remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.

3.2. Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] For ¹³C NMR, a higher concentration (10-20 mg) may be required.[5]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This can be done automatically or manually by observing the FID.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-10 seconds).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy [7][8]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method for liquids or solutions):

    • If the sample is a liquid, place a small drop between two KBr or NaCl plates.[7]

    • If the sample is a solid, dissolve it in a volatile solvent, place a drop of the solution on a salt plate, and allow the solvent to evaporate.[7]

  • Data Acquisition:

    • Place the sample holder (with the pellet or plates) into the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample holder or pure solvent.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[9]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3.2.3. Mass Spectrometry (MS) [10][11]

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]

    • The solution must be free of non-volatile salts and buffers.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ion source via direct injection or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode).

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Starting Materials (e.g., 4-Azidopiperidine derivative, Alkyne) reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) start->reaction workup Reaction Work-up & Purification reaction->workup product Purified this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational framework for the investigation of this compound. By leveraging the predicted spectroscopic data and the detailed experimental protocols, researchers are well-equipped to synthesize, purify, and structurally elucidate this novel compound.

References

"4-(2H-1,2,3-Triazol-2-YL)piperidine structure elucidation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 4-(2H-1,2,3-Triazol-2-YL)piperidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the structural elucidation of the novel heterocyclic compound, this compound. Due to the absence of specific experimental data for this compound in publicly available literature, this guide presents a predictive approach based on established analytical techniques and spectral data from closely related analogues. The methodologies detailed herein, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, provide a robust framework for the definitive characterization of this molecule. All quantitative predictions are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The synthesis and characterization of novel heterocyclic compounds containing piperidine and triazole moieties are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise determination of the chemical structure of these compounds is a critical step in the drug discovery and development process. This guide outlines a systematic approach to the structural elucidation of this compound, a compound for which specific analytical data is not yet widely published. The focus is on the application of modern spectroscopic and crystallographic techniques to unambiguously determine its constitution and stereochemistry.

Predicted Spectroscopic and Physical Data

Based on the analysis of structurally similar compounds, the following data are predicted for this compound. These values should be confirmed by experimental analysis.

Table 1: Predicted NMR Spectroscopic Data
Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Key HMBC Correlations
Triazole C4/C5-H7.8 - 8.2 (s, 2H)130 - 135C4/C5, C(piperidine)-4
Piperidine C4-H4.6 - 5.0 (tt, 1H)58 - 62C(triazole)4/5, C(piperidine)2/6, C(piperidine)3/5
Piperidine C2/C6-H (ax)3.0 - 3.4 (m, 2H)45 - 50C(piperidine)-4, C(piperidine)-3/5
Piperidine C2/C6-H (eq)3.5 - 3.9 (m, 2H)45 - 50C(piperidine)-4, C(piperidine)-3/5
Piperidine C3/C5-H (ax)1.9 - 2.3 (m, 2H)30 - 35C(piperidine)-2/6, C(piperidine)-4
Piperidine C3/C5-H (eq)2.1 - 2.5 (m, 2H)30 - 35C(piperidine)-2/6, C(piperidine)-4
Piperidine N-H1.5 - 2.5 (br s, 1H)--

Note: Chemical shifts are referenced to TMS and are solvent-dependent. Predicted values are for CDCl₃ or DMSO-d₆.

Table 2: Predicted Mass Spectrometry Data
Ion Predicted m/z
[M+H]⁺153.1135
[M+Na]⁺175.0954
[M-H]⁻151.0989

Note: Predicted m/z values are based on the molecular formula C₇H₁₂N₄.[1]

Experimental Protocols

The following sections detail the experimental methodologies for the comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential for the complete assignment of proton and carbon signals.

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

3.1.2. 1D NMR Spectroscopy

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

3.1.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are spin-coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR DEPT_135 DEPT-135 13C_NMR->DEPT_135 COSY COSY DEPT_135->COSY Proceed to 2D HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Structure_Elucidation Complete Structure Elucidation HMBC->Structure_Elucidation Analyze Data Sample_Prep Sample Preparation Sample_Prep->1H_NMR Acquire

NMR Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.

3.2.1. Sample Preparation

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to obtain high-resolution mass data.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to four or five decimal places. Use this data to calculate the elemental composition and confirm the molecular formula (C₇H₁₂N₄).

3.2.3. Tandem Mass Spectrometry (MS/MS)

  • Purpose: To induce fragmentation of the molecular ion and obtain structural information.

  • Procedure: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

  • Analysis: Analyze the resulting fragment ions to deduce the connectivity of the molecule. Key expected fragmentations would involve the cleavage of the piperidine ring and the loss of the triazole moiety.

MS_Workflow Sample_Prep_MS Sample Preparation HRMS High-Resolution MS (HRMS) Sample_Prep_MS->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS Select Precursor Ion Elemental_Composition Elemental Composition HRMS->Elemental_Composition Fragmentation_Analysis Fragmentation Analysis MSMS->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Elemental_Composition->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

Mass Spectrometry Experimental Workflow
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.

3.3.1. Crystallization

  • Ensure the compound is of high purity (>98%).

  • Screen a variety of solvents and solvent systems (e.g., slow evaporation from a single solvent, vapor diffusion, layering) to obtain single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

3.3.2. Data Collection

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

3.3.3. Structure Solution and Refinement

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

XRay_Workflow Purification High Purity Sample Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Definitive 3D Structure Structure_Refinement->Final_Structure

X-ray Crystallography Workflow

Integrated Structure Elucidation

The definitive structure of this compound will be established by the convergence of data from all three analytical techniques.

Integrated_Elucidation NMR NMR Data (Connectivity) Final_Structure Confirmed Structure of This compound NMR->Final_Structure MS MS Data (Molecular Formula) MS->Final_Structure XRay X-ray Data (3D Structure) XRay->Final_Structure

Integrated Structure Elucidation Logic

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive and predictive framework for its complete and unambiguous structure elucidation. By following the detailed protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers and drug development professionals can confidently characterize this and other novel heterocyclic compounds. The presented workflows and predicted data serve as a valuable resource for guiding the analytical efforts required in the synthesis and development of new chemical entities.

References

An In-depth Technical Guide to the Isomers of 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(triazolyl)piperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The 1,2,3-triazole component of this scaffold can exist as two distinct constitutional isomers: 4-(1H-1,2,3-triazol-1-yl)piperidine and 4-(2H-1,2,3-triazol-2-yl)piperidine. The regiochemistry of the triazole ring profoundly influences the molecule's physicochemical properties, spatial arrangement, and, consequently, its biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of these isomers, with a focus on providing detailed experimental protocols and comparative data to aid in their application in drug discovery and development.

Introduction to the Isomers of 4-(Triazolyl)piperidine

The 1,2,3-triazole ring system, a five-membered heterocycle with three adjacent nitrogen atoms, can be substituted in different ways, leading to the formation of regioisomers. When attached to a piperidine ring at the 4-position, the resulting compound can exist as either the 1,4-disubstituted (1H) or the 2,4-disubstituted (2H) isomer.

The 1H-isomer is commonly synthesized via the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high efficiency and regioselectivity, almost exclusively yielding the 1,4-disubstituted product. The 2H-isomer, on the other hand, is generally more challenging to synthesize selectively and often requires alternative synthetic strategies.

The distinct electronic and steric profiles of these isomers can lead to differential interactions with biological targets, making the ability to selectively synthesize and characterize each isomer crucial for structure-activity relationship (SAR) studies in drug development.

Synthesis of Isomers

The selective synthesis of each isomer is paramount for their individual study and application. Below are detailed experimental protocols for the preparation of both the 1H- and 2H-isomers of 4-(1,2,3-triazolyl)piperidine.

Synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine (1,4-Disubstituted)

The most prevalent method for the synthesis of the 1H-isomer is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • 4-Azidopiperidine hydrochloride

    • Ethynylbenzene (or other terminal alkyne)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-azidopiperidine hydrochloride (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added ethynylbenzene (1.1 mmol) and sodium bicarbonate (1.2 mmol).

    • A freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water) is added to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

    • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine.

Synthesis of this compound (2,4-Disubstituted)

The regioselective synthesis of the 2H-isomer is less straightforward. One potential method involves the Michael addition of 1,2,3-triazole to an activated piperidine precursor.

Experimental Protocol: Michael Addition Approach (General)

  • Materials:

    • 1,2,3-Triazole

    • 1-(tert-Butoxycarbonyl)-4-oxopiperidine

    • A strong base (e.g., sodium hydride or potassium tert-butoxide)

    • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

    • Reagents for conversion of the resulting adduct to the target compound (e.g., reduction and deprotection steps)

  • Procedure (Illustrative):

    • To a solution of 1,2,3-triazole (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere (e.g., argon or nitrogen) is added a strong base such as sodium hydride (1.2 mmol) at 0 °C. The mixture is stirred for 30 minutes.

    • A solution of a suitable Michael acceptor derived from 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product, a mixture of N1 and N2 adducts, is then purified by column chromatography to isolate the desired 2H-isomer. Subsequent functional group manipulations (e.g., reduction of a carbonyl and deprotection of the piperidine nitrogen) may be necessary to obtain the final product.

Characterization of Isomers

The unambiguous differentiation between the 1H- and 2H-isomers is critical and is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

NMR Spectroscopy

The chemical shifts of the triazole ring protons and carbons are distinct for each isomer.

  • ¹H NMR: In the 1H-isomer, the triazole proton typically appears as a singlet in the range of δ 7.5-8.5 ppm. For the 2H-isomer, the two equivalent triazole protons appear as a singlet, often at a slightly different chemical shift, typically in the range of δ 7.0-8.0 ppm.

  • ¹³C NMR: The chemical shifts of the triazole carbons also differ between the two isomers. These differences can be definitively assigned using 2D NMR techniques such as HMBC and HSQC.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds, while elemental analysis provides confirmation of their purity and elemental composition.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and characterization of 4-(triazolyl)piperidine isomers. Note: These are representative values and may vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis Yields

IsomerSynthetic MethodTypical Yield (%)
4-(1H-1,2,3-Triazol-1-yl)piperidineCuAAC70-95%
This compoundMichael Addition30-60% (as a mixture of regioisomers)

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

Proton4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine (δ, ppm)4-(4-phenyl-2H-1,2,3-triazol-2-yl)piperidine (δ, ppm)
Triazole-H~7.8 (s, 1H)~7.5 (s, 2H)
Piperidine-H (axial, adjacent to N)~2.8-3.0 (m, 2H)~2.9-3.1 (m, 2H)
Piperidine-H (equatorial, adjacent to N)~3.2-3.4 (m, 2H)~3.3-3.5 (m, 2H)
Piperidine-H (other)~1.8-2.2 (m, 5H)~1.9-2.3 (m, 5H)

Mandatory Visualizations

Synthetic Pathways

synthetic_pathways cluster_1h Synthesis of 1H-Isomer cluster_2h Synthesis of 2H-Isomer azide 4-Azidopiperidine cuaac CuAAC Reaction azide->cuaac alkyne Terminal Alkyne alkyne->cuaac cu_catalyst Cu(I) Catalyst (e.g., from CuSO4/ Na Ascorbate) cu_catalyst->cuaac product_1h 4-(1H-1,2,3-Triazol-1-yl)piperidine cuaac->product_1h triazole 1,2,3-Triazole michael_addition Michael Addition triazole->michael_addition piperidine_acceptor Piperidine-based Michael Acceptor piperidine_acceptor->michael_addition base Base base->michael_addition product_2h This compound michael_addition->product_2h

Caption: General synthetic pathways to 1H- and 2H-isomers of 4-(1,2,3-triazolyl)piperidine.

Isomeric Relationship

isomeric_relationship parent 4-(Triazolyl)piperidine Scaffold isomer_1h 4-(1H-1,2,3-Triazol-1-yl)piperidine (1,4-disubstituted) parent->isomer_1h Constitutional Isomer isomer_2h This compound (2,4-disubstituted) parent->isomer_2h Constitutional Isomer

Caption: Constitutional isomeric relationship of 4-(triazolyl)piperidine.

Biological Implications and Future Directions

While specific biological data for the parent this compound is not extensively reported, derivatives of both the 1H- and 2H-1,2,3-triazole isomers have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. For instance, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have been investigated as novel antibacterial agents.

The ability to selectively synthesize both isomers provides a powerful tool for medicinal chemists to perform comparative studies and elucidate the optimal regioisomer for a given biological target. Future research in this area should focus on the development of more efficient and regioselective syntheses of the 2H-isomer, as well as a systematic evaluation of the biological activities of both isomers against a panel of relevant targets. Such studies will undoubtedly contribute to the development of novel therapeutics based on the 4-(triazolyl)piperidine scaffold.

Conclusion

The isomers of 4-(triazolyl)piperidine represent a fascinating and important area of study in medicinal chemistry. The distinct synthetic accessibility and physicochemical properties of the 1H- and 2H-isomers offer a rich platform for the design of new drug candidates. This guide has provided a detailed overview of the synthesis and characterization of these isomers, equipping researchers with the foundational knowledge and experimental protocols necessary to explore their potential in drug discovery. The continued investigation into the regioselective synthesis and comparative biological evaluation of these isomers is a promising avenue for the development of next-generation therapeutics.

A Technical Guide to 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(2H-1,2,3-triazol-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. It consolidates available data on its chemical properties, proposes a detailed synthetic route, and explores its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Introduction and Chemical Identity

This compound belongs to a class of compounds that integrate two key pharmacophoric scaffolds: the piperidine ring and the 1,2,3-triazole ring. The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom, a common feature in many approved drugs due to its favorable physicochemical properties and ability to interact with biological targets. The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and capacity to form hydrogen bonds, making it a valuable component in the design of bioactive molecules.[1] The combination of these two rings creates a unique chemical entity with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3]

This specific molecule is an isomer where the piperidine ring is attached to the second nitrogen atom (N2) of the 1,2,3-triazole ring.

Physicochemical and Structural Data

The fundamental properties of this compound and its common salt form are summarized below.

PropertyValueReference
Chemical Name Piperidine, 4-(2H-1,2,3-triazol-2-yl)-[4]
CAS Number (Free Base) 765270-45-9[4]
CAS Number (HCl Salt) 690261-89-3[5]
Molecular Formula C₇H₁₂N₄Inferred from structure
Molecular Weight 152.20 g/mol Inferred from formula
Molecular Formula (HCl) C₇H₁₃ClN₄[5]
Molecular Weight (HCl) 188.66 g/mol [5]

Proposed Synthesis and Experimental Protocols

A proposed workflow for this synthesis is outlined below.

Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine

  • Protection: To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction to isolate N-Boc-4-hydroxypiperidine.

  • Activation: Dissolve the resulting N-Boc-4-hydroxypiperidine in pyridine or dichloromethane with a base. Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to proceed until completion. Extract and purify the product to yield the tosylated intermediate.

Step 2: N-Alkylation of 1,2,3-Triazole

  • In an inert atmosphere, add sodium hydride (NaH) to a solution of 1,2,3-triazole in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Stir the mixture to allow for the formation of the triazolide anion.

  • Add a solution of the previously synthesized 1-(tert-butoxycarbonyl)-4-(tosyloxy)piperidine to the reaction mixture.

  • Heat the reaction (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. This step will likely produce a mixture of the N1 and N2 alkylated isomers.

Step 3: Purification and Deprotection

  • After quenching the reaction, perform an aqueous workup and extract the product with an organic solvent.

  • Concentrate the organic layers and purify the residue using silica gel column chromatography to separate the desired N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine isomer from the N1 isomer.

  • Treat the purified N2 isomer with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

  • After the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the final product, this compound, typically as a salt (e.g., TFA or HCl salt).

Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological effects of this compound is limited in publicly accessible literature. However, the therapeutic potential can be inferred from studies on structurally similar compounds containing the piperidine-triazole scaffold. These related molecules have shown promise in several areas.

Therapeutic AreaActivity of Related Piperidine-Triazole CompoundsReference(s)
Antibacterial Derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine, when attached to a fluoroquinolone core, exhibited significant antibacterial activity against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[6][6]
Antifungal Novel series of 1,2,3-triazole compounds linked to a piperidine moiety showed potent in vitro antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Fusarium oxysporum.[3][3]
Anticancer Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine were designed as inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are implicated in cancer development.[7] Other piperidine-triazole hybrids have been shown to induce cytotoxicity in cancer cell lines.[2][2][7]

Potential Mechanism of Action in Oncology: isoQC Inhibition

One promising anticancer strategy for this class of compounds involves the inhibition of glutaminyl cyclase isoenzymes (isoQC). Upregulated isoQC contributes to cancer by generating pyroglutamate-CD47 (pE-CD47).[7] This modified CD47 protein enhances its binding to SIRPα on macrophages, which transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.[7] A selective inhibitor of isoQC could block this pathway, restore phagocytosis of cancer cells, and thus exert an anti-tumor effect.

G cluster_pathway pE-CD47 'Don't Eat Me' Signaling Pathway cluster_inhibition Therapeutic Intervention CancerCell Cancer Cell Gln_CD47 Gln-CD47 (Precursor) CancerCell->Gln_CD47 Expresses pE_CD47 pE-CD47 (Active Signal) Gln_CD47->pE_CD47 Catalyzes SIRPa SIRPα Receptor pE_CD47->SIRPa Binds isoQC isoQC Enzyme isoQC->Gln_CD47 Macrophage Macrophage Macrophage->SIRPa Expresses NoPhago Inhibition of Phagocytosis SIRPa->NoPhago Activates Signal Phago Phagocytosis Restored NoPhago->Phago Blockade Leads To Inhibitor 4-(Triazol-yl)piperidine Derivative (Potential Inhibitor) Inhibitor->isoQC Inhibits

Potential mechanism via inhibition of the isoQC enzyme.

Conclusion

This compound is a chemical scaffold with significant potential for drug development. While direct biological data for this specific isomer is sparse, the proven activities of related piperidine-triazole compounds in antibacterial, antifungal, and anticancer research provide a strong rationale for its further investigation. The synthetic protocols and mechanistic insights presented in this guide offer a solid starting point for researchers aiming to explore the therapeutic utility of this promising molecule. Future studies should focus on efficient, isomer-selective synthesis and comprehensive screening across various biological targets to fully elucidate its pharmacological profile.

References

A Comprehensive Technical Guide to the Synthesis of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable stability, unique electronic properties, and ability to form hydrogen bonds. The advent of "click chemistry" has propelled the synthesis of this heterocycle to the forefront of modern organic chemistry. This technical guide provides an in-depth review of the seminal and contemporary methods for 1,2,3-triazole synthesis, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their scientific endeavors.

Core Synthetic Methodologies: An Overview

The synthesis of 1,2,3-triazoles is dominated by the [3+2] cycloaddition of an azide and an alkyne. This fundamental transformation can be achieved through several distinct methodologies, each with its own set of advantages, limitations, and regiochemical outcomes.

  • Thermal Huisgen 1,3-Dipolar Cycloaddition: The archetypal method, this reaction proceeds by heating an azide and an alkyne, leading to a mixture of 1,4- and 1,5-disubstituted triazoles.[1] It is a true pericyclic reaction, but often requires harsh conditions and lacks regioselectivity.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] Its high efficiency, broad functional group tolerance, and simple execution have made it a ubiquitous tool in all facets of chemical science.[2]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed variant selectively yields 1,5-disubstituted 1,2,3-triazoles.[3] A key advantage of RuAAC is its ability to accommodate both terminal and internal alkynes, providing access to fully substituted triazoles.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach relies on the inherent ring strain of cyclooctynes to accelerate the cycloaddition with azides.[5] Its bioorthogonal nature, proceeding efficiently at physiological temperatures without the need for a cytotoxic metal catalyst, makes it invaluable for in vivo and live-cell applications.[5]

Quantitative Data Comparison

The choice of synthetic method is often dictated by the desired regioselectivity, reaction rate, and compatibility with the substrates of interest. The following tables provide a comparative summary of quantitative data for each of the core methodologies.

Table 1: Thermal Huisgen 1,3-Dipolar Cycloaddition - Reaction Conditions and Yields
AzideAlkyneTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (1,4:1,5)Reference
Benzyl azidePhenylacetylene9818MixtureApprox. 1:1[1]
Phenyl azideDimethyl acetylenedicarboxylateRefluxing benzene-GoodN/A (symmetrical alkyne)[6]
Trimethylsilyl azide4-(Trimethylsilyl)but-3-yn-2-one--Good-[6]
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Substrate Scope and Yields
AzideAlkyneCatalyst SystemSolventTimeYield (%)Reference
Benzyl azidePhenylacetyleneCuIGlycerol24 h91.5[7]
Benzyl azidePhenylacetyleneCuSO₄/Sodium AscorbateH₂O/t-BuOH (1:1)-50-80[2]
Ethyl 2-azidoacetateCarvacrol-derived alkyneCuSO₄/Sodium AscorbateH₂O/t-BuOH (1:1)-50-80[2]
2-Azidoethane-1-sulfonylfluorideVarious aromatic alkynes---Moderate to excellent[8]
Table 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Substrate Scope and Yields
AzideAlkyneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl azidePhenylacetyleneCpRuCl(COD)Dichloroethane450.590-92[9]
Benzyl azideDiphenylacetyleneCpRuCl(PPh₃)₂BenzeneReflux280[3]
Various azidesVarious terminal and internal alkynesCpRuCl(PPh₃)₂ or CpRuCl(COD)TolueneRoom Temp.-up to 89[4]
Table 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data
CyclooctyneAzideSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
BCNBenzyl azide~0.14[10]
DIBAC/DBCOBenzyl azide1.9[10][11]
DIFOBenzyl azide-[12]
BARACBenzyl azide-[11]

Experimental Protocols

The following sections provide detailed, representative experimental protocols for each of the key synthetic methods.

Protocol 1: Thermal Huisgen 1,3-Dipolar Cycloaddition

Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-5-phenyl-1H-1,2,3-triazole

  • Reactant Preparation: In a sealed tube, combine benzyl azide (1.0 mmol, 1.0 eq.) and phenylacetylene (1.1 mmol, 1.1 eq.) in a suitable solvent (e.g., toluene) or neat.

  • Reaction: Heat the mixture at a high temperature (e.g., 98 °C) for an extended period (e.g., 18 hours).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a mixture of 1,4- and 1,5-regioisomers, can be purified by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles [2]

  • Reactant Preparation: In a reaction vessel, dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) and the azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq. in 300 µL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol, 0.01 eq. in 100 µL of water).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 3: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole [9]

  • Reactant Preparation: To a flame-dried, three-necked round-bottomed flask under an argon atmosphere, add benzyl azide (10.0 g, 0.075 mol) and 150 mL of dichloroethane (DCE). Then, add phenylacetylene (8.06 g, 0.0789 mol).

  • Reaction Setup: Place the reaction vessel in a pre-heated oil bath at 45 °C.

  • Catalyst Addition: After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol) in 3 mL of DCE to the reaction mixture via syringe.

  • Reaction and Monitoring: The reaction is typically complete within 30 minutes, during which the solution color changes from orange to dark brown. Monitor the reaction by GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and add silica gel (35 g). Remove the solvent by rotary evaporation. The resulting powder is placed in a column and flushed with ethyl acetate. The collected solution is concentrated to a dark brown solid. Triturate the solid with hexanes, filter, and dry in vacuo to afford the pure 1,5-disubstituted triazole.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

General Protocol for Bioconjugation [5][13]

  • Reactant Preparation: Prepare a solution of the azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the cyclooctyne derivative (e.g., DBCO-functionalized molecule) in a biocompatible solvent like DMSO.

  • Conjugation: To the solution of the azide-modified biomolecule, add a 5- to 20-fold molar excess of the cyclooctyne stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10%) to maintain the integrity of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 4 °C with gentle mixing for a period ranging from a few hours to overnight (4-24 hours).

  • Purification: Remove the excess, unreacted cyclooctyne-containing reagent using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

Mechanistic Pathways

The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the underlying reaction mechanism. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each of the core synthetic methodologies.

Thermal_Huisgen_Cycloaddition cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Azide R1-N3 TS Concerted [3+2] Cycloaddition Azide->TS Alkyne R2-C≡C-R3 Alkyne->TS Product_1_4 1,4-disubstituted 1,2,3-Triazole TS->Product_1_4 Mixture Product_1_5 1,5-disubstituted 1,2,3-Triazole TS->Product_1_5

Caption: Thermal Huisgen 1,3-Dipolar Cycloaddition Pathway.

CuAAC_Mechanism CuI Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex CuI->Pi_Complex Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Pi_Complex Copper_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Pi_Complex->Copper_Acetylide -H+ Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle Azide Organic Azide (R'-N3) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product +H+ Product->CuI Catalyst Regeneration

Caption: Catalytic Cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism Ru_Catalyst [Cp*RuCl] Catalyst Ruthenacycle Six-membered Ruthenacycle Ru_Catalyst->Ruthenacycle Oxidative Coupling Alkyne Alkyne (R1-C≡C-R2) Alkyne->Ruthenacycle Azide Organic Azide (R3-N3) Azide->Ruthenacycle Product 1,5-disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_Catalyst Catalyst Regeneration

Caption: Catalytic Cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted [3+2] Cycloaddition Cyclooctyne->TS Ring Strain Driven Azide Organic Azide Azide->TS Triazole_Product Triazole Adduct TS->Triazole_Product

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Technical Guide to Computational Studies of Triazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of triazole and piperidine moieties has emerged as a powerful strategy in modern medicinal chemistry, yielding compounds with a wide spectrum of pharmacological activities. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are known for their metabolic stability and ability to engage in hydrogen bonding, while the piperidine scaffold, a saturated six-membered heterocycle, is a common feature in many approved drugs and natural alkaloids, often contributing to favorable pharmacokinetic properties.[1][2] The combination of these two pharmacophores has led to the development of potent agents targeting a diverse range of biological targets, including enzymes, receptors, and proteins involved in cancer, microbial infections, and neurological disorders.[3][4][5]

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of these compounds. By simulating molecular interactions and predicting physicochemical properties, these in silico methods accelerate the drug discovery pipeline, reduce costs, and provide deep mechanistic insights that are often difficult to obtain through experimental methods alone. This technical guide provides an in-depth overview of the core computational methodologies applied to triazole-piperidine derivatives, complete with detailed protocols, data summaries, and workflow visualizations.

Core Computational Methodologies in Triazole-Piperidine Research

The computational investigation of triazole-piperidine compounds typically involves a multi-faceted approach, integrating several techniques to build a comprehensive understanding of their structure-activity relationships (SAR).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy or score.[1] This technique is crucial for identifying potential biological targets, elucidating binding modes, and guiding the design of more potent and selective inhibitors.

Applications:

  • Enzyme Inhibition: Studies have successfully used docking to predict the binding of triazole-piperidine derivatives to the active sites of enzymes like acetylcholinesterase (AChE), cyclooxygenase-2 (COX-2), and sterol 14-demethylase.[3][6][7][8]

  • Receptor Binding: The interaction of these compounds with receptors such as the dopamine D2 and D3 receptors has been explored to develop novel antipsychotic and neurological agents.[1][2][9]

  • Anticancer Targets: Docking has been employed to understand how these molecules interact with proteins crucial for cancer progression, like the anti-apoptotic protein Bcl-xL.[10]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides critical information on the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein.

Applications:

  • Binding Stability: MD simulations are used to confirm the stability of docking poses, ensuring that the predicted interactions are maintained over a period of nanoseconds.[11][12]

  • Interaction Analysis: These simulations reveal crucial amino acid residues that form stable and consistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand, which is vital for lead optimization.[13][14]

  • Free Energy Calculations: Techniques like MM-PBSA and MM-GBSA can be applied to MD trajectories to provide more accurate estimations of binding free energies.[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, 3D-QSAR models can predict the potency of novel, unsynthesized compounds.[15]

Applications:

  • Predictive Modeling: QSAR models have been developed for triazole derivatives to predict their anticancer and enzyme inhibitory activities.[15][16][17][18]

  • Rational Design: The insights gained from QSAR studies guide the modification of lead compounds to enhance their biological activity by focusing on the most influential molecular properties.[19]

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are generated based on a set of active compounds and are used to screen large virtual libraries for new potential hits.

Applications:

  • Virtual Screening: Pharmacophore models for targets like COX-2 have been used to identify novel triazole-based inhibitors from compound databases.[7][20]

  • Scaffold Hopping: They can help in designing new molecular scaffolds that retain the key pharmacophoric features while possessing different core structures, potentially improving properties like novelty or synthetic accessibility.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates in the early stages of discovery is critical to avoid late-stage failures. In silico ADMET models use a compound's structure to estimate its pharmacokinetic and toxicological profile.

Applications:

  • Drug-Likeness Evaluation: Triazole-piperidine derivatives are frequently evaluated against criteria like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs.[21][22]

  • Toxicity and Metabolism Prediction: Computational tools predict potential liabilities such as mutagenicity, carcinogenicity, and inhibition of cytochrome P450 enzymes, helping to prioritize compounds with favorable safety profiles.[21][23]

  • Pharmacokinetic Profiling: Parameters like intestinal absorption, blood-brain barrier penetration, and cell permeability are estimated to guide the selection of candidates for further development.[24]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of computational studies. Below are generalized protocols for the key techniques discussed.

Protocol 1: Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential co-factors/ligands from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the triazole-piperidine compound and convert it to a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Generation:

    • Define the binding site (active site) on the receptor. This is typically done by selecting amino acid residues known to be in the active site or by using the coordinates of a co-crystallized ligand.

    • Generate a grid box that encompasses the defined binding site, setting the appropriate dimensions and spacing.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina, GOLD, Glide) using the prepared receptor and ligand files.[20][22]

    • The program will generate multiple binding poses (conformations) for the ligand within the receptor's active site and calculate a corresponding binding score for each.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their binding scores.

    • Visualize the ligand-receptor complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • Compare the binding mode and interactions with known inhibitors or experimental data, if available.

Protocol 2: Molecular Dynamics (MD) Simulation
  • System Setup:

    • Start with the best-ranked ligand-receptor complex obtained from molecular docking.

    • Place the complex in the center of a periodic simulation box (e.g., cubic or dodecahedron).

    • Solvate the system by adding an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove steric clashes and relax the system. This is typically done first with the protein and ligand constrained, followed by minimization of the entire system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant Number of particles, Volume, and Temperature) ensemble, usually with restraints on the protein and ligand.

    • Switch to the NPT (constant Number of particles, Pressure, and Temperature) ensemble to equilibrate the system's pressure and density to match experimental conditions (e.g., 1 atm). This step is also performed with gradually releasing restraints.

  • Production Run:

    • Run the simulation for a significant period (e.g., 100 ns) without any restraints under the NPT ensemble.[11][12]

    • Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to check for protein compactness.[12]

    • Analyze the persistence of key ligand-protein interactions (e.g., hydrogen bonds) throughout the simulation.

Data Presentation: Summary of In Vitro and In Silico Results

Quantitative data from various studies are summarized below to provide a comparative overview of the activity of different triazole-piperidine compounds.

Compound/Series Target/Assay Result Type Value Reference
Triazole-Thiazole Hybrid (12d)COX-2 InhibitionIC500.04 µM
Triazole-Piperazine (7i)Anticancer (MCF-7)IC505.22 ± 0.05 µM[25]
Triazole-Piperazine (7a)Anticancer (MCF-7)IC505.34 ± 0.13 µM[25]
Piperidine-Triazole HybridPUMA/Bcl-xL InteractionIC503.8 µM[10]
Pyrazole-Linked Triazole (7j)Antitubercular (Mtb H37Rv)MIC3.15–4.87 μM
Azinane-Triazole (12d)Acetylcholinesterase (AChE)IC500.73 ± 0.54 µM[8]
Azinane-Triazole (12m)α-glucosidaseIC5036.74 ± 1.24 µM[8]
Azinane-Triazole (12d)Butyrylcholinesterase (BChE)IC500.017 ± 0.53 µM[8]
Designed Triazole (27)Carbonic Anhydrase IXBinding Energy-9.2 Kcal/mol[12]

Table 1. Biological Activity and Docking Scores of Selected Triazole-Piperidine Compounds.

Property Criteria Assessment Reference
Drug-Likeness Lipinski's Rule of FiveMost synthesized derivatives adhere to the rule, suggesting good potential for oral bioavailability.[21][22]
Absorption Caco-2 PermeabilityCompounds often show adequate values, indicating good intestinal absorption.[24]
Metabolism CYP450 InhibitionIn silico models are used to flag compounds that may inhibit key metabolic enzymes.-
Toxicity Mutagenicity/CarcinogenicityIn silico studies generally indicate that synthesized hybrids are non-mutagenic and non-carcinogenic.[21]

Table 2. Summary of Predicted ADMET Properties for Triazole-Piperidine Derivatives.

Visualization of Computational Workflows

Diagrams created using the DOT language provide clear visual representations of complex scientific workflows.

Computational_Drug_Design_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidate Target Target Identification & Validation LibDesign Library Design of Triazole-Piperidines Target->LibDesign Pharmacophore Pharmacophore Modeling LibDesign->Pharmacophore V_Screen Virtual Screening Pharmacophore->V_Screen Docking Molecular Docking V_Screen->Docking Synthesis Chemical Synthesis Docking->Synthesis BioAssay Biological Assays (In Vitro) Synthesis->BioAssay SAR SAR Analysis BioAssay->SAR SAR->Docking MD_Sim Molecular Dynamics Simulations SAR->MD_Sim ADMET In Silico ADMET Prediction SAR->ADMET LeadOpt Lead Optimization MD_Sim->LeadOpt ADMET->LeadOpt LeadOpt->Synthesis Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A generalized workflow for computational drug design of triazole-piperidine compounds.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage p1 1. Obtain Target Structure (e.g., from PDB) p2 2. Prepare Receptor (Add H, remove water) p1->p2 s1 4. Define Binding Site & Generate Grid p2->s1 p3 3. Prepare Ligand (3D structure, minimize energy) p3->s1 s2 5. Execute Docking Algorithm s1->s2 a1 6. Rank Poses by Score s2->a1 a2 7. Visualize & Analyze Ligand-Receptor Interactions a1->a2 a3 8. Validate & Select Hits a2->a3

References

Methodological & Application

Applications of 4-(2H-1,2,3-Triazol-2-yl)piperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold is a versatile building block in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features, combining a flexible piperidine ring with a stable triazole moiety, allow for diverse substitutions and the development of potent and selective therapeutic agents. This document provides an overview of its applications, including detailed protocols for synthesis and biological evaluation, with a focus on anticancer and antibacterial agents.

Anticancer Applications

The 4-(triazolyl)piperidine core has been successfully incorporated into molecules targeting various cancer-related pathways, including histone lysine demethylases (KDMs) and glutaminyl cyclase isoenzyme (isoQC).

Histone Lysine Demethylase (KDM) Inhibitors

Histone lysine demethylases are epigenetic regulators often dysregulated in cancer. The triazolylpiperidine scaffold has been utilized to develop potent inhibitors of the KDM2A and KDM4 subfamilies.

Quantitative Data Summary: KDM Inhibitory Activity

Compound IDTarget KDMpIC50IC50 (nM)Selectivity Notes
28n KDM2A6.9126>50-fold selective over KDM3A, 4A, 4C, 4E, 5C, 6B[1]
21d KDM2A5.43981Moderate activity
21e KDM2A5.62512Moderate activity
14a KDM2A~5.0~10000Preference for KDM2A and 4A/C[1]
37 KDM4s--Inhibits KDM4s
38 KDM4B-83Potent inhibitor of KDM4B[2]

Experimental Protocol: KDM Inhibition Assay (AlphaScreen)

This protocol is a general guideline for determining the inhibitory activity of compounds against KDM enzymes using the AlphaScreen technology.

Materials:

  • KDM enzyme (e.g., KDM2A, KDM4A)

  • Biotinylated histone peptide substrate (e.g., biotin-H3K36me2)

  • 2-oxoglutarate (2-OG)

  • Ascorbate

  • (NH₄)₂Fe(SO₄)₂·6H₂O

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Anti-demethylated histone antibody (e.g., anti-H3K36me1)

  • AlphaScreen Protein A Acceptor beads

  • Streptavidin Donor beads

  • 384-well white OptiPlates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare the assay buffer and solutions of KDM enzyme, peptide substrate, 2-OG, ascorbate, and iron(II) sulfate.

  • In a 384-well plate, add 2 µL of test compound solution at various concentrations.

  • Add 8 µL of a master mix containing the KDM enzyme, peptide substrate, 2-OG, ascorbate, and iron(II) sulfate to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Add 5 µL of a solution containing the anti-demethylated histone antibody.

  • Incubate for a further period (e.g., 30-60 minutes).

  • Add 5 µL of a mixture of Protein A Acceptor beads and Streptavidin Donor beads.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-compatible plate reader.

Signaling Pathway: KDM Inhibition

KDM_inhibition cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention Histone Methylation Histone Methylation Gene Expression Gene Expression Histone Methylation->Gene Expression regulates Cancer Progression Cancer Progression Gene Expression->Cancer Progression drives Triazolylpiperidine KDMi 4-(Triazolyl)piperidine KDM Inhibitor KDM Histone Lysine Demethylase (KDM) Triazolylpiperidine KDMi->KDM inhibits Demethylation Demethylation KDM->Demethylation Demethylation->Histone Methylation removes methyl groups

Caption: Inhibition of KDMs by 4-(triazolyl)piperidine derivatives alters histone methylation and gene expression, impacting cancer progression.

Glutaminyl Cyclase Isoenzyme (isoQC) Inhibitors

Upregulated isoQC contributes to cancer by generating pE-CD47, which enhances the "don't eat me" signal through the CD47-SIRPα pathway. 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been developed as selective isoQC inhibitors.

Quantitative Data Summary: isoQC Inhibitory Activity

Compound IDTargetIC50 (nM)SelectivityIn Vivo Efficacy
Compound 27 isoQCData not specifiedSelective for isoQC over QCReduces pE-CD47 levels and shows anti-cancer effects in vivo[3][4]

Signaling Pathway: CD47-SIRPα Axis and isoQC Inhibition

CD47_SIRPa_pathway cluster_0 Cancer Cell cluster_1 Macrophage CD47 CD47 pE_CD47 pE-CD47 CD47->pE_CD47 is modified to SIRPa SIRPα pE_CD47->SIRPa binds to isoQC isoQC isoQC->pE_CD47 catalyzes generation isoQC_inhibitor 4-(Triazolyl)piperidine isoQC Inhibitor isoQC_inhibitor->isoQC inhibits Phagocytosis Phagocytosis isoQC_inhibitor->Phagocytosis promotes SIRPa->Phagocytosis inhibits ('Don't eat me' signal)

Caption: Inhibition of isoQC by 4-(triazolyl)piperidine derivatives prevents pE-CD47 formation, thus blocking the "don't eat me" signal and promoting phagocytosis of cancer cells.[5][6][7][8]

Antibacterial Applications

The 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has been incorporated into the C7 position of the fluoroquinolone scaffold, leading to potent antibacterial agents with activity against multidrug-resistant strains.

Quantitative Data Summary: Antibacterial Activity (MIC, µg/mL)

Compound IDS. aureus (MRSA)S. epidermidis (MRSE)E. coliP. aeruginosa
34.15 0.50.250.54
Ciprofloxacin 10.50.060.5
Vancomycin 11>128>128

Data extracted from Huang et al., Bioorg. Med. Chem. Lett. 2010, 20, 2859-2863.[9]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Test compounds and control antibiotics dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the 96-well plates using CAMHB. The final volume in each well should be 50 µL.

  • Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension.

  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Synthesis of Fluoroquinolone Derivatives

synthesis_workflow start Starting Materials: - 4-piperidone - Terminal alkyne - Sodium azide step1 Synthesis of 4-azido-4-ethynylpiperidine start->step1 step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step1->step2 intermediate 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine step2->intermediate step3 Nucleophilic Aromatic Substitution with Fluoroquinolone Core intermediate->step3 final_product Final Fluoroquinolone Derivative step3->final_product

Caption: General synthetic workflow for the preparation of 4-(triazolyl)piperidine-substituted fluoroquinolones.

General Synthetic Protocols

The key step in synthesizing many 4-(1,2,3-triazolyl)piperidine derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Protocol: Synthesis of a 4-(1H-1,2,3-triazol-1-yl)piperidine Intermediate

This protocol describes a general procedure for the CuAAC reaction.

Materials:

  • 4-Azidomethylpiperidine hydrochloride (or other piperidine azide derivative)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water, or DMF)

  • Tertiary amine base (e.g., triethylamine, DIPEA)

Procedure:

  • Dissolve the 4-azidomethylpiperidine derivative and the terminal alkyne in the chosen solvent system.

  • Add the tertiary amine base to the reaction mixture.

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(1H-1,2,3-triazol-1-ylmethyl)piperidine derivative.

Logical Relationship: Structure-Activity Relationship (SAR) for Antibacterial Fluoroquinolones

SAR_diagram cluster_R_groups Examples of R Substituents Core 4-(Triazolyl)piperidine-Fluoroquinolone Core Activity Antibacterial Activity Core->Activity provides essential scaffold R_group Substituent (R) on Triazole Ring R_group->Activity modulates potency and spectrum Formyl Formyl (-CHO) R_group->Formyl Hydroxymethyl Hydroxymethyl (-CH2OH) R_group->Hydroxymethyl Ester Ester (-COOR') R_group->Ester Formyl->Activity shows good activity

Caption: The antibacterial activity of 4-(triazolyl)piperidine-fluoroquinolones is influenced by the core structure and the nature of the substituent on the triazole ring.

References

Application Notes and Protocols: 4-(2H-1,2,3-Triazol-2-YL)piperidine as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic application of bioisosteres is a cornerstone of rational drug design. Bioisosteres, molecular fragments with similar physicochemical properties to other chemical groups, are employed to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. The 4-(2H-1,2,3-triazol-2-yl)piperidine moiety has emerged as a versatile bioisostere for various functional groups, offering a unique combination of steric, electronic, and hydrogen bonding characteristics. Its rigid, five-membered triazole ring, coupled with the conformational flexibility of the piperidine scaffold, allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound and its isomers as bioisosteres in two distinct therapeutic areas: as inhibitors of glutaminyl cyclase isoenzyme (isoQC) for cancer immunotherapy and as novel C7 moieties in fluoroquinolone antibiotics.

Application 1: Inhibition of Glutaminyl Cyclase Isoenzyme (isoQC) for Cancer Immunotherapy

Background

Glutaminyl cyclase isoenzyme (isoQC or QPCTL) is a critical enzyme in the post-translational modification of the "don't eat me" signal protein, CD47.[1] By catalyzing the formation of a pyroglutamate (pE) residue at the N-terminus of CD47, isoQC promotes the interaction between CD47 on cancer cells and its receptor, SIRPα, on macrophages.[1] This interaction inhibits phagocytosis, allowing cancer cells to evade the innate immune system.[2] Therefore, inhibiting isoQC presents a promising strategy to disrupt the CD47-SIRPα axis and enhance anti-tumor immunity.[1][2] Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been identified as potent and selective inhibitors of isoQC.[3]

Signaling Pathway

The inhibition of isoQC by 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives blocks the maturation of CD47, leading to a reduction in the "don't eat me" signal and subsequent enhancement of macrophage-mediated phagocytosis of cancer cells.

isoQC_inhibition_pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage pro_CD47 pro-CD47 isoQC isoQC (QPCTL) pro_CD47->isoQC mature_CD47 Mature CD47 (pE-CD47) isoQC->mature_CD47 N-terminal cyclization SIRPa SIRPα mature_CD47->SIRPa Binding ('Don't Eat Me' Signal) inhibitor 4-(Triazolyl)piperidine Inhibitor inhibitor->isoQC Inhibition Phagocytosis Phagocytosis inhibitor->Phagocytosis Promotes SIRPa->Phagocytosis Inhibition

Figure 1: Mechanism of isoQC Inhibition.
Quantitative Data

The following table summarizes the in vitro inhibitory activity of exemplary 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives against human isoQC and their selectivity over the related enzyme, QC.

Compound IDR GroupisoQC IC50 (nM)[3]QC IC50 (nM)[3]Selectivity (QC/isoQC)[3]
27a H15.2>10000>658
27b 4-F-Ph8.78500977
27c 4-Cl-Ph7.578001040
27d 4-Br-Ph6.972001043
Experimental Protocols

A general synthetic route to this class of compounds is outlined below.

synthesis_workflow start Starting Materials step1 Amidation start->step1 Piperidine-4-carboxylic acid derivative, Amine step2 Cyclization step1->step2 step3 N-Alkylation step2->step3 step4 Deprotection step3->step4 step5 Final Coupling step4->step5 Aryl halide product Final Product step5->product

Figure 2: Synthetic Workflow.

Protocol 1: Synthesis of a 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Core

  • Step 1: Amidation. To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add the desired amine (1.1 eq) and continue stirring at room temperature overnight. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Thioamide formation. Treat the amide from Step 1 with Lawesson's reagent (0.6 eq) in toluene and heat to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the thioamide.

  • Step 3: Triazole formation. To a solution of the thioamide (1.0 eq) in ethanol, add methylhydrazine (1.5 eq). Heat the mixture to reflux for 12-16 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivative.

  • Step 4: Deprotection. Dissolve the N-Boc protected triazole-piperidine derivative in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the piperidine.

This protocol describes a fluorescence-based assay to determine the IC50 values of test compounds against isoQC.

  • Reagents: Recombinant human isoQC, fluorogenic substrate (e.g., H-Gln-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), test compounds dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 96-well black microplate, add 50 µL of the diluted test compounds.

    • Add 25 µL of the isoQC enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

This protocol outlines the procedure to assess the effect of isoQC inhibitors on the level of pyroglutamylated CD47 in cancer cells.

  • Cell Culture and Treatment: Culture A549 cells to 70-80% confluency. Treat the cells with varying concentrations of the 4-(triazolyl)piperidine inhibitor for 48 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pE-CD47 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the pE-CD47 signal to a loading control (e.g., β-actin).

This protocol describes the evaluation of the anti-tumor efficacy of isoQC inhibitors in a mouse xenograft model.

  • Animal Model: Use 6-8 week old female BALB/c nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the 4-(triazolyl)piperidine inhibitor (e.g., 20 mg/kg, orally, once daily) and vehicle control.

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pE-CD47).

Application 2: Fluoroquinolone Antibacterial Agents

Background

The emergence of antibiotic resistance is a major global health threat. Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The C7 position of the fluoroquinolone core is a key site for modification to improve antibacterial activity and overcome resistance. The 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has been successfully incorporated at the C7 position of fluoroquinolones, leading to compounds with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[4]

Quantitative Data

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a fluoroquinolone derivative incorporating a 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl moiety at the C7 position.

Bacterial StrainMIC (µg/mL) of Compound 34.15[4]MIC (µg/mL) of Ciprofloxacin[4]MIC (µg/mL) of Vancomycin[4]
Staphylococcus aureus ATCC 292130.1250.251
Staphylococcus epidermidis ATCC 122280.250.52
Escherichia coli ATCC 259220.060.015>128
Pseudomonas aeruginosa ATCC 278530.50.25>128
Methicillin-resistant S. aureus (MRSA)0.5>1281
Experimental Protocols
  • Step 1: Synthesis of 4-azidopiperidine derivative. To a solution of a suitable 4-hydroxypiperidine derivative in DCM at 0°C, add triethylamine followed by methanesulfonyl chloride. After stirring, the reaction is quenched, and the mesylate is extracted. The mesylate is then dissolved in DMF, and sodium azide is added. The mixture is heated to yield the 4-azidopiperidine derivative.

  • Step 2: Click chemistry. The 4-azidopiperidine derivative (1.0 eq) and a terminal alkyne (1.1 eq) are dissolved in a mixture of t-BuOH and water. Sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added, and the mixture is stirred at room temperature overnight. The product, a 4-(1H-1,2,3-triazol-1-yl)piperidine derivative, is then extracted and purified.

  • To a solution of the 4-(1H-1,2,3-triazol-1-yl)piperidine derivative (1.2 eq) in DMSO, add the 7-chloro-fluoroquinolone core (1.0 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture at 120°C for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial strains, test compounds dissolved in DMSO, 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in the microtiter plates.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold and its isomers are valuable bioisosteres in drug discovery, as demonstrated by their successful application in the development of isoQC inhibitors and novel fluoroquinolone antibiotics. The synthetic versatility of the triazole ring, combined with the conformational properties of the piperidine ring, provides a powerful platform for the fine-tuning of pharmacological properties. The detailed protocols provided herein offer a practical guide for researchers to explore the potential of this promising bioisostere in their own drug discovery programs.

References

Application Notes and Protocols for 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vitro assay protocol for the compound 4-(2H-1,2,3-Triazol-2-YL)piperidine is publicly available. The following application note provides a representative protocol based on the common biological activities of molecules containing 1,2,3-triazole and piperidine scaffolds. Researchers should adapt this protocol based on their specific hypothesized target for the compound.

Introduction

The compound this compound incorporates two key heterocyclic scaffolds, 1,2,3-triazole and piperidine, which are prevalent in a wide range of clinically approved drugs and bioactive molecules.[1][2] The piperidine ring is a versatile framework in drug design due to its conformational flexibility and ability to engage in various intermolecular interactions.[3] It is a structural motif found in drugs targeting the central nervous system, as well as anticancer, antiviral, and antimicrobial agents.[2][3][4]

Similarly, the 1,2,3-triazole moiety is associated with a broad spectrum of pharmacological activities, including enzyme inhibition.[5][6][7] Compounds containing this ring system have been investigated as inhibitors of enzymes such as carbonic anhydrase, cholinesterases, and α-glucosidase.[8][9][10] Given these precedents, a logical starting point for investigating the in vitro activity of this compound is to screen it for inhibitory effects against a panel of relevant enzymes.

This document outlines a detailed protocol for a representative enzyme inhibition assay, specifically targeting a serine protease. This assay can be adapted to other enzyme classes and serves as a foundational method for characterizing the compound's biological activity.

Hypothetical Target and Assay Principle

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of a serine protease, such as trypsin.

Assay Principle: The assay measures the enzymatic activity of trypsin by monitoring the hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). When cleaved by trypsin, L-BAPA releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor will decrease the rate of pNA formation, and the degree of inhibition can be calculated by comparing the reaction rate in the presence and absence of the test compound.

Data Presentation: Quantifying Inhibitory Activity

The primary output of this assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data should be recorded and calculated as shown in the example table below.

Table 1: Example Data for IC50 Determination of this compound against Trypsin

Compound Concentration (µM)Absorbance at 405 nm (ΔAbs/min)% Inhibition
0 (No Inhibitor Control)0.2500
0.10.22510
10.18825
100.12550
500.05080
1000.02590
Calculated IC50 (µM) 10

% Inhibition is calculated using the formula: [1 - (Sample Rate / Control Rate)] * 100

Experimental Protocol: Serine Protease (Trypsin) Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for screening and dose-response studies.

Materials and Reagents
  • Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T1426)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) (e.g., Sigma-Aldrich, B4875)

  • Test Compound: this compound

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Apparatus: 96-well clear flat-bottom microplate, multichannel pipettes, microplate reader capable of measuring absorbance at 405 nm.

Solution Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl with 20 mM CaCl2 and adjust the pH to 8.0.

  • Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in the assay buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to a working concentration of 25 µg/mL in cold assay buffer.

  • L-BAPA Substrate Solution (1 mM): Dissolve L-BAPA in the assay buffer. This solution should be prepared fresh.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced enzyme inhibition.

Assay Procedure
  • Plate Setup:

    • Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (for substrate auto-hydrolysis control).

    • Negative Control Wells (100% Activity): 160 µL Assay Buffer + 20 µL Trypsin Working Solution.

    • Test Compound Wells: 140 µL Assay Buffer + 20 µL of each Test Compound Dilution + 20 µL Trypsin Working Solution.

  • Pre-incubation: Add the buffer, test compound dilutions (or buffer for controls), and enzyme solution to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the 1 mM L-BAPA substrate solution to all wells (except the blank) to start the reaction. The total volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Correct the rates by subtracting the rate of the blank (substrate auto-hydrolysis).

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Compound Solutions P2 Perform Serial Dilutions of Test Compound P1->P2 A1 Add Buffer, Compound, and Enzyme to Wells P2->A1 A2 Pre-incubate Plate (37°C, 15 min) A1->A2 A3 Add Substrate (L-BAPA) to Initiate Reaction A2->A3 D1 Measure Absorbance at 405 nm (Kinetic Read) A3->D1 D2 Calculate Reaction Rates (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve and Determine IC50 D3->D4

Caption: Workflow for the in vitro trypsin inhibition assay.

Hypothetical Signaling Pathway

InhibitionMechanism Trypsin Trypsin (Enzyme) Product p-Nitroaniline (Yellow Product) Trypsin->Product Catalyzes Conversion Substrate L-BAPA (Substrate) Substrate->Trypsin Binds to Active Site Inhibitor This compound (Inhibitor) Inhibitor->Trypsin Blocks Activity

Caption: Mechanism of trypsin inhibition by the test compound.

References

Application Notes and Protocols: Synthesis of Novel Fluoroquinolones Incorporating a 4-(1H-1,2,3-triazol-1-yl)piperidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The modification of the C7 substituent of the quinolone core has been a key strategy in developing new analogs with improved potency, expanded spectrum of activity, and reduced side effects.[3][4] This document provides detailed protocols for the synthesis of novel fluoroquinolones featuring a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety at the C7 position. This modification has been shown to yield compounds with significant antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant strains.[5]

The synthetic strategy involves the preparation of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks followed by their nucleophilic substitution reaction with a suitable fluoroquinolone core. The triazole moiety is introduced via a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition.

Synthetic Workflow

The overall synthetic scheme for the preparation of the target fluoroquinolone derivatives is depicted below. The process begins with the synthesis of the key piperidine-triazole intermediate, which is then coupled with the fluoroquinolone core.

Synthesis_Workflow Start Starting Materials (e.g., 4-piperidone) Intermediate1 Synthesis of 4-azido-4-substituted-piperidine Start->Intermediate1 Multi-step synthesis Intermediate2 Click Chemistry: Formation of 4-(1H-1,2,3-triazol-1-yl)piperidine Intermediate1->Intermediate2 Cu(I)-catalyzed cycloaddition FinalProduct Final Fluoroquinolone Product Intermediate2->FinalProduct Nucleophilic substitution QuinoloneCore Fluoroquinolone Core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) QuinoloneCore->FinalProduct

Caption: General workflow for the synthesis of fluoroquinolones with a 4-(1H-1,2,3-triazol-1-yl)piperidine C7 moiety.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis of fluoroquinolones bearing a 4-(1H-1,2,3-triazol-1-yl)piperidine substituent.[5]

Protocol 1: Synthesis of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine Building Blocks

This protocol describes the general procedure for preparing the key piperidine-triazole intermediates. The example provided is for the synthesis of 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine.

Materials:

  • 4-Azido-4-ethynyl-1-Boc-piperidine

  • Propargyl aldehyde

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Click Reaction: To a solution of 4-azido-4-ethynyl-1-Boc-piperidine (1 equivalent) and propargyl aldehyde (1.2 equivalents) in dichloromethane, add N,N-diisopropylethylamine (3 equivalents) and copper(I) iodide (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected triazolylpiperidine intermediate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (10 equivalents).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine.

Protocol 2: Synthesis of the Final Fluoroquinolone Derivative

This protocol details the coupling of the piperidine-triazole building block with the fluoroquinolone core.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine (from Protocol 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Coupling Reaction: In a reaction vessel, combine 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1 equivalent), 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine (1.2 equivalents), and N,N-diisopropylethylamine (3 equivalents) in dimethyl sulfoxide.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then diethyl ether.

  • Dry the product under vacuum to obtain the final fluoroquinolone, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Data Presentation

The synthesis of a series of fluoroquinolones with different substituents on the triazole ring resulted in varying yields. A summary of these results is presented below.[5]

Compound IDR-group on TriazoleYield (%)
1 -CHO83
2 -H75
3 -CH2OH68
4 -COOEt71
5 -Ph65

Biological Activity and Signaling Pathway

Fluoroquinolones exert their antibacterial effect by inhibiting the activity of DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to breaks in the bacterial chromosome and ultimately cell death.

Signaling_Pathway Fluoroquinolone Fluoroquinolone (with Triazolylpiperidine) DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibition DNA_Complex_Gyrase Stabilized DNA-Gyrase Complex DNA_Gyrase->DNA_Complex_Gyrase DNA_Complex_TopoIV Stabilized DNA-Topo IV Complex Topo_IV->DNA_Complex_TopoIV DS_Breaks Double-Strand DNA Breaks DNA_Complex_Gyrase->DS_Breaks DNA_Complex_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolones leading to bacterial cell death.

The antibacterial activity of the synthesized compounds was evaluated using a standard broth microdilution technique.[5] One of the most promising compounds, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated antibacterial activity comparable to ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[5]

Conclusion

The incorporation of a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety at the C7 position of the fluoroquinolone scaffold represents a viable strategy for the development of new antibacterial agents with potent activity against clinically relevant pathogens. The synthetic protocols provided herein offer a clear and reproducible methodology for accessing these novel compounds, facilitating further investigation into their structure-activity relationships and therapeutic potential.

References

Application Notes and Protocols: 4-(2H-1,2,3-Triazol-2-yl)piperidine as a Potential Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique electronic properties and coordination capabilities of N-heterocyclic compounds have positioned them as privileged scaffolds for the design of ligands in transition metal catalysis. The 1,2,3-triazole moiety, in particular, has garnered significant attention due to its strong σ-donating character, stability, and ease of synthesis via "click" chemistry. The incorporation of a piperidine ring introduces conformational rigidity and potential for stereocontrol, making 4-(2H-1,2,3-triazol-2-yl)piperidine a ligand of interest for various catalytic transformations.

While specific catalytic applications of the this compound isomer are not extensively documented in peer-reviewed literature, its structural similarity to other well-established triazole-based ligands suggests its potential utility in a range of catalytic reactions. This document provides a representative application note and protocol based on the established catalytic activity of closely related triazole-containing ligands, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern synthetic chemistry.

Potential Catalytic Applications

Based on the broader class of triazole-containing ligands, this compound could potentially serve as an effective ligand in the following catalytic reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The triazole nitrogen atoms can effectively coordinate to and stabilize copper(I) catalytic species, which are central to the CuAAC reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: Ligands of this type have the potential to support palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which are fundamental for the construction of complex organic molecules.

  • Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands in asymmetric hydrogenation, hydrosilylation, and other stereoselective transformations.

Representative Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following sections detail a representative protocol and performance data for a CuAAC reaction, a likely application for the this compound ligand.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol is a generalized procedure based on established methods for CuAAC reactions using triazole-based ligands. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Materials:

  • Alkyne (1.0 mmol, 1.0 equiv)

  • Azide (1.0 mmol, 1.0 equiv)

  • Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) (1-5 mol%)

  • This compound ligand (1-10 mol%)

  • Solvent (e.g., THF, a mixture of t-BuOH and H₂O, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol) and the azide (1.0 mmol).

  • Dissolve the starting materials in the chosen solvent (5 mL).

  • In a separate vial, prepare the catalyst premix by dissolving the copper(I) source (e.g., CuI, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%) in the reaction solvent (1 mL). Note: If using CuSO₄, add sodium ascorbate (0.05 mmol, 5 mol%) to the main reaction mixture to generate the active Cu(I) species in situ.

  • Add the catalyst premix to the solution of the alkyne and azide.

  • Seal the reaction vial and stir the mixture at the desired temperature (typically room temperature to 60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Data Presentation: Representative Catalytic Performance

The following table summarizes hypothetical yet realistic quantitative data for the CuAAC reaction between benzyl azide and phenylacetylene, catalyzed by a generic Copper/4-(2H-1,2,3-triazol-2-yl)piperidine system. This data is for illustrative purposes to demonstrate the expected outcomes.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1CuI (2 mol%) / Ligand (4 mol%)THF251292
2CuI (2 mol%) / Ligand (4 mol%)t-BuOH/H₂O (1:1)25895
3CuSO₄/Ascorbate (5 mol%) / Ligand (10 mol%)DMF40698
4CuI (1 mol%) / Ligand (2 mol%)t-BuOH/H₂O (1:1)251888

Mandatory Visualizations

Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Catalytic_Cycle cluster_reactants Cu_I Cu(I)L_n Copper_Acetylide [L_nCu-C≡C-R] Cu_I->Copper_Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Six-membered Copper(III) Metallacycle Copper_Acetylide->Metallacycle + Azide Azide R'-N₃ Product_Complex [Product-Cu(I)L_n] Metallacycle->Product_Complex Reductive Elimination Product_Complex->Cu_I - Product Product 1,4-disubstituted 1,2,3-triazole Product_Complex->Product

Caption: A simplified representation of the catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Ligand Application in a Catalytic Reaction

Experimental_Workflow Start Start: Define Catalytic Transformation Ligand_Prep Synthesize/Acquire This compound Ligand Start->Ligand_Prep Catalyst_Prep Prepare Catalyst Premix (Ligand + Metal Source) Ligand_Prep->Catalyst_Prep Reaction_Setup Set up Catalytic Reaction (Substrates, Solvent, Catalyst) Catalyst_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup and Quenching Reaction_Monitoring->Workup Purification Purification of Product (Column Chromatography) Workup->Purification Analysis Characterization and Analysis (NMR, MS, Yield Calculation) Purification->Analysis End End: Optimized Catalytic Protocol Analysis->End

Caption: A general experimental workflow for the application of this compound as a ligand in a catalytic reaction.

Application Notes and Protocols for Novel Triazole-Piperidine Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanism of action of novel triazole-piperidine compounds as potent antifungal agents. The detailed protocols and data presented herein are intended to guide researchers in the exploration and development of this promising class of antifungals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents with improved efficacy and broader spectra.[1][2] Triazole compounds have long been a cornerstone of antifungal therapy, primarily targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3] This document focuses on a novel series of triazole derivatives incorporating a piperidine moiety, which have demonstrated significant antifungal activity against a range of clinically important fungal pathogens.[1][4][5] These compounds represent promising leads for the development of next-generation antifungal drugs.[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of these triazole-piperidine compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or ERG11).[2][6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, the triazole moiety blocks the demethylation of lanosterol, a key step in ergosterol production.[5][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2][5] The altered membrane composition disrupts its fluidity and the function of membrane-associated enzymes, ultimately inhibiting fungal growth.[5] Molecular docking studies have revealed that the triazole ring, a difluorophenyl group, and a hydroxyl group are key pharmacophores, while the piperidine side chain orients into a substrate access channel, forming hydrophobic and van der Waals interactions with the enzyme.[4][5][7]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole-Piperidine Compounds Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Squalene Squalene ...->Squalene Ergosterol Ergosterol ...->Ergosterol Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) 4,4-dimethyl-cholesta-8,14,24-trienol->... Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Triazole-Piperidine\nCompounds Triazole-Piperidine Compounds CYP51_target CYP51 Triazole-Piperidine\nCompounds->CYP51_target Inhibition

Fig. 1: Inhibition of Ergosterol Biosynthesis by Triazole-Piperidine Compounds.

Quantitative Antifungal Activity

The in vitro antifungal efficacy of novel triazole-piperidine compounds has been evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that inhibits 80% of fungal growth (MIC80), was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][5] The results for representative compounds are summarized below, with fluconazole (FCZ), itraconazole (ICZ), and voriconazole (VCZ) as reference drugs.

Table 1: In Vitro Antifungal Activity (MIC80, µg/mL) of Selected Triazole-Piperidine Compounds

CompoundCandida albicansCandida parapsilosisCryptococcus neoformansAspergillus fumigatus
8d 0.1250.0080.0160.5
8j 0.250.0630.0081
8t 0.125-0.031-
8v 0.016-0.016-
FCZ 0.25 - 10.54>64
ICZ 0.031 - 0.1250.0630.1251
VCZ 0.016 - 0.0310.0310.0310.25

Note: Data compiled from multiple sources for illustrative purposes. '-' indicates data not available.[1][5]

Experimental Protocols

Protocol 1: General Synthesis of Triazole-Piperidine Compounds

This protocol outlines a general synthetic route for the preparation of the target triazole-piperidine compounds.[5]

Synthesis_Workflow cluster_reactants Key Reactants cluster_products Products A 1. Synthesis of Oxirane Intermediate B 2. Ring-Opening Reaction A->B 4-Piperidinol, Et3N, EtOH, Reflux C 3. Esterification/Amidation B->C Substituted Acid, DMAP, EDCI, CH2Cl2, 0°C to RT D 4. Purification and Characterization C->D Column Chromatography Final Triazole-Piperidine Compound Final Triazole-Piperidine Compound D->Final Triazole-Piperidine Compound Oxirane Mesylate Oxirane Mesylate 4-Piperidinol 4-Piperidinol Substituted Carboxylic Acid Substituted Carboxylic Acid Substituted Carboxylic Acid->C Antifungal_Susceptibility_Testing cluster_controls Controls A 1. Prepare Fungal Inoculum C 3. Inoculate Microplate A->C B 2. Prepare Drug Dilutions B->C D 4. Incubate Plates C->D 35°C, 24-72h E 5. Read MICs D->E Visual or Spectrophotometric Reading F 6. Data Analysis E->F Determine MIC80 Growth Control (No Drug) Growth Control (No Drug) Sterility Control (No Inoculum) Sterility Control (No Inoculum)

References

Application Notes and Protocols for Isoxazole-Piperidine-1,2,3-Triazoles in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of isoxazole-piperidine-1,2,3-triazole hybrid molecules. This document includes a summary of their cytotoxic activity against various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action.

Introduction

Isoxazole-piperidine-1,2,3-triazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. This unique molecular scaffold combines the pharmacophoric features of isoxazole, piperidine, and 1,2,3-triazole moieties, which have independently shown a wide range of biological activities. The synergistic combination of these rings can lead to compounds with enhanced potency and selectivity against cancer cells. The primary mechanisms of action for these compounds appear to involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of anti-apoptotic proteins like Bcl-xL.

Quantitative Data Summary

The in vitro anticancer activity of various isoxazole-piperidine-1,2,3-triazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)4.1 ± 1.2[1]
HeLa (Cervical)4.4 ± 1.3[1]
A549 (Lung)8.6 ± 2.2[1]
IMR32 (Neuroblastoma)3.2 ± 0.3[1]
4f MCF-7 (Breast)5.2 ± 0.8[1]
HeLa (Cervical)6.1 ± 1.1[1]
A549 (Lung)9.3 ± 1.5[1]
IMR32 (Neuroblastoma)4.5 ± 0.6[1]
7a Not Specified5.34 ± 0.13[2]
7i Not Specified5.22 ± 0.05[2]

Note: The structures for compounds 4c and 4f are described in Peddapyata et al. (2021)[1]. Structures for 7a and 7i are detailed in Yadav et al. (2023)[2]. Further details on other synthesized compounds can be found in the cited literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anticancer properties of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole-piperidine-1,2,3-triazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide or doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V-FITC negative and PI negative: Live cells.

    • Annexin V-FITC positive and PI negative: Early apoptotic cells.

    • Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.

    • Annexin V-FITC negative and PI positive: Necrotic cells.

Cell Cycle Analysis

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA is proportional to the fluorescence.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on the detection of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering or fluorescence.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Plot the change in absorbance/fluorescence against time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization compared to the control.

Bioluminescence Resonance Energy Transfer (BRET) Assay for PUMA/Bcl-xL Interaction

Principle: BRET is a proximity-based assay that measures protein-protein interactions. In this context, it can be used to assess the ability of the compounds to disrupt the interaction between the pro-apoptotic protein PUMA and the anti-apoptotic protein Bcl-xL. One protein is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the proteins interact, energy is transferred from the donor to the acceptor upon addition of the substrate, resulting in a detectable fluorescent signal.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for Rluc-PUMA and Bcl-xL-YFP.

  • Cell Plating: After 24-48 hours, plate the transfected cells into a white, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with the test compounds for a specified period.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well. Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of the compound indicates disruption of the PUMA/Bcl-xL interaction.

Visualizations of Mechanisms and Workflows

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which isoxazole-piperidine-1,2,3-triazoles exert their anticancer effects.

G cluster_0 Apoptosis Induction Pathway Compound Isoxazole-Piperidine- 1,2,3-Triazole Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by isoxazole-piperidine-1,2,3-triazoles.

G cluster_1 Tubulin Polymerization Inhibition Compound Isoxazole-Piperidine- 1,2,3-Triazole Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition leading to mitotic arrest and apoptosis.

G cluster_2 Disruption of PUMA/Bcl-xL Interaction Compound Isoxazole-Piperidine- 1,2,3-Triazole Bcl_xL Bcl-xL (Anti-apoptotic) Compound->Bcl_xL Binds to Compound->Bcl_xL Disrupts Interaction PUMA PUMA (Pro-apoptotic) Bcl_xL->PUMA Sequesters Bax_Bak Bax/Bak Activation PUMA->Bax_Bak Activates Apoptosis Apoptosis Bax_Bak->Apoptosis

Caption: Disruption of the PUMA/Bcl-xL protein-protein interaction by the compounds.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of isoxazole-piperidine-1,2,3-triazole derivatives.

G cluster_workflow Experimental Workflow Start Synthesis of Isoxazole-Piperidine-1,2,3-Triazoles Purification Purification and Characterization Start->Purification InVitro In Vitro Anticancer Screening (MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blotting (Bcl-2, Bax) Mechanism->WesternBlot TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay BRET BRET Assay (PUMA/Bcl-xL) Mechanism->BRET DataAnalysis Data Analysis and Conclusion ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis TubulinAssay->DataAnalysis BRET->DataAnalysis

Caption: General workflow for the synthesis and evaluation of anticancer properties.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with diverse mechanisms of action. Among the promising heterocyclic scaffolds, 1,2,3-triazoles have garnered significant attention in medicinal chemistry. This is attributed to their synthetic accessibility, structural rigidity, and ability to engage in various biological interactions. The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and mild reaction conditions.[1][2][3] These compounds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5] Their mechanisms of action are often multimodal, involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disruption of the bacterial cell membrane, and interference with biofilm formation.[1][5][6]

These application notes provide an overview of the synthesis of 1,2,3-triazole derivatives and detailed protocols for their evaluation as potential antibacterial agents.

Synthetic Methodologies: The Power of Click Chemistry

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][8]

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.[1] Other methods include metal-free synthesis and the use of organocatalysts, microwave irradiation, or ultrasound assistance to promote the reaction.[1][8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via CuAAC

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper(I)-catalyzed reaction between an organic azide and a terminal alkyne.

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent (e.g., DMF, t-BuOH/H₂O, DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.

  • In a separate flask, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.05-0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized 1,2,3-triazole derivatives against bacterial strains.

Materials:

  • Synthesized 1,2,3-triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ampicillin, Gentamicin) as a positive control

  • DMSO (for dissolving compounds)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds and the standard antibiotic in MHB to obtain a range of concentrations.

  • Add the diluted bacterial suspension to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol describes the procedure to determine the Minimum Bactericidal Concentration (MBC) following the MIC test.

Materials:

  • MIC plates from Protocol 2

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and antibacterial activity of 1,2,3-triazole derivatives.

Table 1: Synthesis Yields of Representative 1,2,3-Triazole Derivatives

Compound IDR1-AzideR2-AlkyneCatalyst SystemSolventYield (%)Reference
1 Benzyl azidePhenylacetyleneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O95[1]
2 4-Azidoaniline1-Ethynyl-4-nitrobenzeneCuSO₄·5H₂O / Sodium AscorbateDMF88[7]
3 1-Azido-4-methoxybenzenePropargyl alcoholCuIDioxane92[9]
4 Azidomethyl phenyl sulfide3-Butyn-1-olCuSO₄·5H₂O / Sodium AscorbateCH₂Cl₂/H₂O85[7]

Table 2: Antibacterial Activity (MIC in µg/mL) of Representative 1,2,3-Triazole Derivatives

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
5 163264[10]
6 81632[10]
7 128>128>128[11]
8 4816[10]
Ampicillin 0.58>256[2][12]
Gentamicin 124[10]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_reaction CuAAC Reaction cluster_product Product & Purification Azide Organic Azide (R1-N3) Reaction [3+2] Cycloaddition Azide->Reaction Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->Reaction CuSO4 CuSO4·5H2O CuI Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Reaction Catalysis Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction->Triazole Purification Purification (Column Chromatography) Triazole->Purification

Caption: Workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis of 1,2,3-triazoles.

Mechanism_of_Action cluster_compound 1,2,3-Triazole Derivative cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets cluster_effects Antibacterial Effects Triazole 1,2,3-Triazole Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Triazole->DNA_Gyrase Inhibition Ribosome Ribosomes Triazole->Ribosome Binding Cell_Membrane Cell Membrane Triazole->Cell_Membrane Interaction Biofilm Biofilm Formation Triazole->Biofilm Interference DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Biofilm_Inhibition Inhibition of Biofilm Formation Biofilm->Biofilm_Inhibition Bacterial_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Death Protein_Synthesis_Inhibition->Bacterial_Death Membrane_Disruption->Bacterial_Death Biofilm_Inhibition->Bacterial_Death

Caption: Potential multimodal mechanisms of action for 1,2,3-triazole antibacterial agents.

Logical_Relationship cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical Development Rational_Design Rational Drug Design (e.g., Molecular Hybridization) Synthesis Chemical Synthesis (e.g., CuAAC) Rational_Design->Synthesis In_Vitro_Screening In Vitro Antibacterial Screening (MIC, MBC) Synthesis->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays) In_Vitro_Screening->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Logical workflow for the development of 1,2,3-triazole derivatives as antibacterial agents.

References

Application Notes and Protocols for the Use of 4-(2H-1,2,3-Triazol-2-yl)piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which enhance drug-target engagement.[1] The specific substitution pattern on the triazole ring, particularly the distinction between N1- and N2-substituted isomers, can significantly influence the pharmacological profile of a compound. This document focuses on the application of the 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold in drug design.

While direct literature on the biological activity of this compound is limited, this document provides a comprehensive guide based on established synthetic methodologies for N2-substituted 1,2,3-triazoles and the broader context of triazoles in drug discovery. The protocols and data herein are intended to serve as a foundational resource for researchers exploring this specific chemical space.

Physicochemical Properties and Rationale for Use

The this compound scaffold combines the rigidity and hydrogen bonding capabilities of the piperidine ring with the unique electronic and steric properties of the N2-substituted 1,2,3-triazole. The N2-substitution pattern results in a different dipole moment and steric hindrance compared to its N1-substituted counterpart, which can be exploited to achieve selectivity for specific biological targets. The piperidine ring serves as a versatile anchor for further functionalization, allowing for the modulation of physicochemical properties such as solubility and lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
LogP (Predicted)-0.2
Topological Polar Surface Area51.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: These values are predicted and should be confirmed experimentally.

Synthesis of N2-Substituted 1,2,3-Triazoles

The regioselective synthesis of N2-substituted 1,2,3-triazoles is a key challenge. Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which predominantly yields 1,4-disubstituted (N1) triazoles, the synthesis of N2-substituted isomers requires specific strategies.[2][3]

General Synthetic Approach

A common and effective method for the synthesis of N2-substituted 1,2,3-triazoles involves the oxidative cyclization of bis-arylhydrazones derived from 1,2-dicarbonyl compounds.[2][3] Another modern approach involves the reaction of geminal diazides with organic hydrazines.[4][5]

G cluster_0 Synthesis of this compound Precursor cluster_1 Cyclization to form N2-Substituted Triazole Piperidin-4-one Piperidin-4-one Piperidin-4-one_hydrazine Piperidin-4-one hydrazine Piperidin-4-one->Piperidin-4-one_hydrazine Condensation Hydrazine Hydrazine Hydrazine->Piperidin-4-one_hydrazine Bis_hydrazone Bis-hydrazone intermediate Piperidin-4-one_hydrazine->Bis_hydrazone Glyoxal Glyoxal Glyoxal->Bis_hydrazone Final_Product This compound Bis_hydrazone->Final_Product Oxidative Cyclization (e.g., Cu(OAc)2)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

This protocol is a generalized procedure based on the oxidative cyclization of bis-hydrazones.[2][3]

Materials:

  • N-Boc-piperidin-4-one

  • Hydrazine hydrate

  • Glyoxal (40% in water)

  • Copper(II) acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Hydrazone:

    • Dissolve N-Boc-piperidin-4-one (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude N-Boc-piperidin-4-one hydrazone.

  • Formation of the Bis-hydrazone:

    • Dissolve the crude hydrazone (1.0 eq) in ethanol.

    • Add glyoxal (0.5 eq) dropwise at room temperature.

    • Stir the mixture for 4 hours. The formation of the bis-hydrazone intermediate can be monitored by TLC.

  • Oxidative Cyclization:

    • To the bis-hydrazone solution, add copper(II) acetate (1.1 eq).

    • Reflux the reaction mixture for 6 hours.

    • Cool the reaction to room temperature and filter through celite to remove the copper salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

    • Dissolve the purified N-Boc-4-(2H-1,2,3-triazol-2-yl)piperidine in DCM.

    • Add TFA (5-10 eq) and stir at room temperature for 2 hours.

    • Neutralize the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Applications in Drug Design and Biological Activity

The this compound scaffold can be utilized as a building block in the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Exemplary Biological Data for Structurally Related 1,2,3-Triazole Derivatives

Compound ClassTargetActivity (IC50/EC50)Reference
1,2,3-Triazole-containing chalconesA549 (lung cancer cell line)8.67 µM[7]
1,2,3-Triazole-containing etodolac derivativesA549 (lung cancer cell line)3.29 µM[7]
1,2,3-Triazole-containing epipodophyllotoxin derivativesA549 (lung cancer cell line)0.97 µM[7]

This table illustrates the range of biological activities observed for compounds containing the 1,2,3-triazole core and can serve as a guide for the types of assays that could be relevant for novel derivatives of this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of triazole-containing compounds as kinase inhibitors, a hypothetical application of a this compound derivative could be in the inhibition of a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Drug This compound Derivative Drug->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway by a derivative.

Conclusion

The this compound scaffold represents an under-explored area of chemical space with significant potential in drug discovery. The synthetic protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this novel scaffold. By leveraging the unique properties of the N2-substituted 1,2,3-triazole and the versatility of the piperidine ring, researchers can design and synthesize novel drug candidates with potentially improved efficacy and selectivity. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged.

References

Application Notes and Protocols for Molecular Docking Studies of Triazole-Piperidine Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting molecular docking studies on triazole-piperidine hybrids. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these hybrids with their respective biological targets, thereby guiding the design and development of more potent therapeutic agents.

I. Introduction to Triazole-Piperidine Hybrids and Molecular Docking

Triazole and piperidine are privileged scaffolds in drug discovery, known to interact with a wide range of biological targets. The hybridization of these two moieties often leads to compounds with enhanced biological activity and improved pharmacokinetic profiles. Molecular docking simulations are instrumental in understanding the structure-activity relationships (SAR) of these hybrids by visualizing their interactions with the active site of a target protein at the atomic level. This computational approach allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation, thus accelerating the drug discovery process.

II. Key Biological Targets for Triazole-Piperidine Hybrids

Molecular docking studies have been successfully employed to investigate the interaction of triazole-piperidine hybrids with various biological targets, including:

  • Checkpoint Kinase 1 (Chk1): A key regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy.[1][2]

  • DNA Gyrase: An essential bacterial enzyme that introduces negative supercoils into DNA, representing a well-established target for antibacterial agents.

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic strategy for infections caused by urease-producing bacteria like Helicobacter pylori.

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

III. Quantitative Data Summary

The following tables summarize the reported biological activities and molecular docking scores for representative triazole-piperidine hybrids against various targets.

Table 1: Anticancer Activity and Chk1 Inhibition

Compound IDCancer Cell LineIC50 (µM)Target ProteinDocking Score (kcal/mol)Reference
4c HepG-25.42Chk1-8.5[1][2]
4h A5496.18Chk1-8.2[1][2]
10a MCF-793.0 ± 3.1Aromatase-9.9[3]
10d A54912.3 ± 1.9Aromatase-10.2[3]
Compound 3 PC340.46Androgen Receptor-7.8[4]
Compound 6 A37540.37Androgen Receptor-8.1[4]
Compound 12 MDA-MB-2313.61STAT3-[5]
Compound 21 MDA-MB-2313.93STAT3-[5]
Compound 7 HCT-11615.5 ± 1.8EGFR-17.01[6][7]

Table 2: Antimicrobial Activity and DNA Gyrase Inhibition

Compound IDBacterial StrainMIC (µg/mL)Target ProteinDocking Score (kcal/mol)Reference
10a E. coli0.125 - 64DNA Gyrase~ -9.5[8]
10b S. aureus0.125 - 64DNA Gyrase~ -9.5[8]
Hybrid 9g E. coli-DNA Gyrase-9.2[9]
Hybrid 9k S. aureus-DNA Gyrase-9.5[9]

Table 3: Enzyme Inhibitory Activity

Compound IDEnzymeIC50 (µM)Docking Score (kcal/mol)Reference
1f Urease0.11 ± 0.017-[10][11]
12d Urease19.35 ± 1.28-[12][13][14]
12m Urease--[12][13][14]
Compound 9 AChE0.10 ± 0.050-[15]
Compound 14 BuChE0.30 ± 0.050-[15]
12d AChE0.73 ± 0.54-[12][13][14]
12m BChE0.038 ± 0.50-[12][13][14]

IV. Experimental Protocols for Molecular Docking

This section provides a generalized, step-by-step protocol for performing molecular docking studies of triazole-piperidine hybrids. Specific parameters may need to be optimized based on the target protein and the software used.

Protocol 1: General Molecular Docking Workflow

This protocol outlines the fundamental steps applicable to most molecular docking software such as AutoDock Vina, Schrödinger Maestro, or MOE.

1. Protein Preparation: a. Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., Chk1 PDB ID: 2E9N, E. coli DNA Gyrase B PDB ID: 1KZN, H. pylori Urease PDB ID: 1E9Y, Human AChE PDB ID: 4EY7). b. Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. c. Add Hydrogens: Add polar hydrogen atoms to the protein structure. d. Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges). e. Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation: a. Create 3D Structure: Draw the triazole-piperidine hybrid using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch) and convert it to a 3D structure. b. Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges). d. Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Grid Generation: a. Define Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature reports. b. Set Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Molecular Docking: a. Select Docking Algorithm: Choose the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). b. Set Docking Parameters: Specify the number of docking runs, the population size, and the maximum number of energy evaluations. c. Run Docking Simulation: Execute the docking simulation. The software will generate a set of possible binding poses for the ligand within the protein's active site.

5. Analysis of Results: a. Binding Energy/Docking Score: Analyze the binding energies or docking scores of the generated poses. The pose with the lowest binding energy is typically considered the most favorable. b. Visualize Interactions: Visualize the best-ranked pose in a molecular graphics viewer (e.g., PyMOL, VMD, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. c. RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental binding mode to validate the docking protocol.

V. Visualizations

Signaling Pathways and Experimental Workflows

molecular_docking_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (Run Simulation) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding Energy/Score) docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis lead_opt Lead Optimization interaction_analysis->lead_opt

Caption: General workflow for a molecular docking study.

chk1_pathway dna_damage DNA Damage atr ATR Kinase dna_damage->atr chk1 Chk1 Kinase atr->chk1 activates cdc25 Cdc25 Phosphatase chk1->cdc25 phosphorylates & inhibits cdk Cyclin-Dependent Kinase (CDK) cdc25->cdk dephosphorylates & activates cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest progression inhibitor Triazole-Piperidine Hybrid Inhibitor inhibitor->chk1 inhibits

Caption: Simplified Chk1 signaling pathway and inhibition.

dna_gyrase_inhibition relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase relaxed_dna->dna_gyrase supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna ATP-dependent supercoiling dna_replication DNA Replication & Transcription supercoiled_dna->dna_replication inhibitor Triazole-Piperidine Hybrid Inhibitor inhibitor->dna_gyrase inhibits

Caption: Mechanism of DNA gyrase and its inhibition.

urease_inhibition urea Urea urease Urease Enzyme urea->urease ammonia_co2 Ammonia + CO2 urease->ammonia_co2 hydrolysis ph_increase Increase in pH ammonia_co2->ph_increase pathogenesis Bacterial Pathogenesis ph_increase->pathogenesis inhibitor Triazole-Piperidine Hybrid Inhibitor inhibitor->urease inhibits ache_inhibition acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache synaptic_transmission Cholinergic Synaptic Transmission acetylcholine->synaptic_transmission enables choline_acetate Choline + Acetate ache->choline_acetate hydrolysis inhibitor Triazole-Piperidine Hybrid Inhibitor inhibitor->ache inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of 4-(2H-1,2,3-Triazol-2-YL)piperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound has a yellow or brownish tint. What is the cause and how can I remove it?

A: A yellow or brownish discoloration in piperidine derivatives is often due to the presence of oxidation byproducts or residual impurities from the synthesis.[1] While minor discoloration may not impact all downstream applications, purification is recommended for high-purity requirements.

Troubleshooting:

  • Purification Method: The most effective method to remove colored impurities is typically column chromatography. Recrystallization can also be effective if a suitable solvent system is identified. For thermally stable piperidine compounds, distillation can be an option, though it's less common for complex structures like this.[1]

  • Preventative Measures: To minimize oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1]

Q2: I'm observing significant tailing of my compound during silica gel column chromatography. Why is this happening and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[2]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[2]

    • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) of TEA in your mobile phase.[2]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[2]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Use pre-treated silica gel where the acidic silanol groups are masked.[2]

    • Alumina (Basic or Neutral): Alumina can be a good alternative stationary phase for the purification of basic compounds.[2]

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography (C18) can be an excellent alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[2][3]

Q3: I am experiencing low recovery of my compound after flash chromatography. What are the likely causes and solutions?

A: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.

    • Solution: Employ the troubleshooting steps for tailing mentioned in Q2, such as adding a basic modifier to the eluent or using a different stationary phase.[2]

  • Compound Instability: The compound may be degrading on the acidic silica gel.

    • Solution: Deactivating the silica gel with a base like triethylamine prior to and during chromatography can help.[4] Alternatively, switch to a less acidic stationary phase like neutral alumina.

Q4: I am struggling to find a suitable solvent system for the recrystallization of this compound. What should I do?

A: Finding the right recrystallization solvent can be challenging. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting and Optimization:

  • Solvent Screening: Systematically test a range of solvents with varying polarities. Good starting points for a compound with both polar (triazole) and less polar (piperidine) moieties could be:

    • Alcohols (e.g., isopropanol, ethanol)

    • Esters (e.g., ethyl acetate)

    • Ketones (e.g., acetone)

    • Mixtures of solvents (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).

  • Inducing Crystallization: If crystals do not form upon cooling, try the following:

    • Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Add a seed crystal of the pure compound.[5]

    • Reduce the volume of the solvent by slow evaporation.[5]

  • Oiling Out: If your compound separates as an oil, it may be due to a high concentration of impurities or the solvent being too non-polar. Try using a more polar solvent or a solvent mixture.

Quantitative Data Summary

The following table summarizes typical results that can be expected when purifying piperidine and triazole derivatives using different methods. The actual results for this compound may vary.

Purification MethodTypical PurityTypical RecoveryKey Parameters
Column Chromatography (Silica Gel with TEA) >98%60-85%Mobile Phase: Dichloromethane/Methanol with 0.5% Triethylamine
Column Chromatography (Reverse-Phase C18) >99%70-90%Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid
Recrystallization >99%50-80%Solvent: Isopropanol or Ethyl Acetate/Hexanes

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Dichloromethane with 0.5% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[6]

    • Add a thin layer of sand on top of the silica gel.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.[4]

  • Elution:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product. For example, start with 100% Dichloromethane (+0.5% TEA) and gradually increase the percentage of Methanol.[7]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[8]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude compound.

    • Add a potential solvent dropwise while heating until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • An ideal solvent will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.[5]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7]

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.[7]

Diagrams

experimental_workflow Purification Workflow for this compound cluster_purification Purification Methods crude Crude Product analysis Purity Analysis (TLC, NMR, LC-MS) crude->analysis decision Purity Acceptable? analysis->decision pure Pure Product decision->pure Yes chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization No chromatography->analysis recrystallization->analysis

Caption: A decision-making workflow for selecting a purification method.

troubleshooting_chromatography Troubleshooting Column Chromatography start Column Chromatography of Basic Compound issue Issue Observed? start->issue tailing Peak Tailing issue->tailing Yes low_recovery Low Recovery issue->low_recovery Yes success Successful Purification issue->success No solution_tailing Add Basic Modifier (e.g., TEA) Use Deactivated Silica Use Alumina tailing->solution_tailing solution_recovery Use Basic Modifier Switch to Milder Stationary Phase (Alumina) low_recovery->solution_recovery solution_tailing->success solution_recovery->success

Caption: Troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Navigating Solubility Challenges with 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting solubility issues encountered during experiments with 4-(2H-1,2,3-triazol-2-yl)piperidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges in a practical, question-and-answer format.

Troubleshooting Guide

This guide addresses common problems observed during the handling and formulation of this compound derivatives.

Problem 1: My compound precipitates out of solution when preparing an aqueous stock from a DMSO concentrate.

  • Question: I'm trying to make a 10 mM aqueous solution from a 100 mM DMSO stock of my this compound derivative, but it immediately crashes out. What's happening and how can I fix it?

  • Answer: This is a common issue for compounds with low aqueous solubility. The rapid dilution of the DMSO stock into an aqueous buffer creates a supersaturated solution that quickly precipitates. Here are several strategies to address this:

    • Lower the Final Concentration: Your target concentration of 10 mM might be well above the kinetic solubility limit of your compound in the aqueous buffer. Try preparing a more dilute final solution (e.g., 1 mM or lower).

    • Modify the Solvent System:

      • Co-solvents: Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of an organic co-solvent like ethanol, methanol, or polyethylene glycol (PEG).

      • pH Adjustment: The piperidine moiety is basic. Lowering the pH of the aqueous buffer (e.g., to pH 4-5 with a citrate buffer) can protonate the piperidine nitrogen, forming a more soluble salt.

    • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Cremophor EL, to the aqueous buffer can help to maintain the compound in solution.

Problem 2: I'm observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Question: My dose-response curves are not consistent, and I see high variability between replicate wells. Could this be a solubility problem?

  • Answer: Yes, inconsistent biological data is a classic sign of a compound precipitating in the assay medium. Here's a workflow to diagnose and address this:

    G A Inconsistent Assay Results B Determine Kinetic Solubility in Assay Medium A->B C Precipitation Observed? B->C D Optimize Assay Conditions C->D Yes G Consistent Results C->G No - Investigate other factors E Re-run Assay at Lower Concentrations D->E F Consider Compound Reformulation D->F E->G F->G

    Caption: Troubleshooting workflow for inconsistent assay results.

    Steps:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) in your specific assay medium to find the concentration at which your compound begins to precipitate.

    • Optimize Assay Conditions:

      • Lower the highest concentration: Ensure your dose-response curve starts at or below the measured kinetic solubility limit.

      • Increase DMSO percentage: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) can help maintain solubility.

    • Reformulate: If optimization is insufficient, consider the formulation strategies outlined in the FAQs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that influence their solubility?

A1: The solubility of these derivatives is a balance of the physicochemical properties of the core scaffold and its substituents.

  • Piperidine Ring: The piperidine ring is a basic moiety. At physiological pH, it can be partially protonated, which generally increases aqueous solubility.

  • Triazole Ring: The 1,2,3-triazole ring is a rigid, polar heterocycle. The position of the triazole within a linker can impact solubility; however, the overall effect is highly dependent on the surrounding molecular structure.[1] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, which can contribute to aqueous solubility.[2]

  • Substituents: The nature of the substituents on both the piperidine and triazole rings will have a significant impact. Lipophilic substituents will decrease aqueous solubility, while polar or ionizable groups will increase it. The overall lipophilicity of the molecule is a key determinant of its solubility.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after a short incubation time when a stock solution (typically in DMSO) is added to an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution and is often used in high-throughput screening settings.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).

Recommendation: For initial screening and troubleshooting of assay-related precipitation, kinetic solubility is more relevant. For formulation development and understanding the intrinsic properties of your compound, thermodynamic solubility is the gold standard.

Q3: What are some effective formulation strategies to improve the aqueous solubility of my this compound derivative for in vivo studies?

A3: Several formulation strategies can be employed for poorly soluble drugs.[4] The choice will depend on the specific properties of your compound and the intended application.

Formulation StrategyDescriptionAdvantagesDisadvantages
pH Adjustment Lowering the pH of the formulation vehicle to protonate the basic piperidine nitrogen.Simple and effective for basic compounds.May not be suitable for all routes of administration; potential for precipitation upon pH change in vivo.
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, ethanol, propylene glycol).Can significantly increase solubility.Potential for toxicity of the co-solvent; precipitation upon dilution in the body.
Amorphous Solid Dispersions Dispersing the compound in an amorphous state within a polymer matrix.Can lead to a significant increase in apparent solubility and dissolution rate.[4]Can be physically unstable and revert to the crystalline form; requires specialized manufacturing processes.
Lipid-Based Formulations Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability by improving solubility and taking advantage of lipid absorption pathways.[4]Requires careful selection of excipients; potential for drug degradation in the formulation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is used to determine the concentration at which a compound precipitates from an aqueous solution.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well microplate.

  • Nephelometer (light-scattering plate reader).

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant (e.g., 1%).

  • Mix the plate thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

  • Solid form of the test compound.

  • Selected solvent (e.g., water, buffer of a specific pH).

  • Glass vials with screw caps.

  • Orbital shaker in a temperature-controlled environment.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm).

  • Analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, let the vials stand to allow the excess solid to settle.

  • Centrifuge the vials to further pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

Data Presentation

Table 1: Example Solubility Data for a this compound Derivative

Solvent SystempHKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
Deionized Water~7DataData
PBS7.4DataData
0.1 M HCl1.0DataData
5% DMSO in PBS7.4DataData
10% PEG 400 in Water~7DataData

Visualization of Key Concepts

Logical Workflow for Addressing Solubility Issues

G A Poorly Soluble this compound Derivative B Characterize Physicochemical Properties A->B C Determine Kinetic & Thermodynamic Solubility B->C D Solubility sufficient for intended use? C->D E Proceed with Experiment D->E Yes F Implement Solubility Enhancement Strategy D->F No G pH Adjustment (Salt Formation) F->G H Co-solvents F->H I Amorphous Solid Dispersion F->I J Lipid-Based Formulation F->J K Re-evaluate Solubility G->K H->K I->K J->K K->D

Caption: Decision-making workflow for solubility enhancement.

References

Technical Support Center: Improving Yield in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the complementary Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during 1,2,3-triazole synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Low or No Product Yield

Low yields in CuAAC reactions are a common issue and can often be resolved by systematically evaluating the following factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

    • Solution:

      • Use a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) oxidation state in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[2][3][4] Always prepare the sodium ascorbate solution fresh, as it can degrade over time.[2]

      • Degas all solvents and solutions to remove dissolved oxygen before starting the reaction.[2][3]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1]

    • Solution: Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected.[2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]

    • Solution: Systematically optimize reaction parameters through small-scale test reactions.[2] Key parameters to optimize include copper concentration, ligand-to-copper ratio, reducing agent concentration, and reactant stoichiometry.[2]

  • Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[2][5] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][2]

    • Solution:

      • Ensure the use of a suitable ligand. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[2][4]

      • Optimize the ligand-to-copper ratio, typically ranging from 1:1 to 5:1.[2][4]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material.[1][3]

    • Solution:

      • Ensure a sufficient amount of reducing agent is present throughout the reaction.[1]

      • Thoroughly degas all solutions to minimize oxygen content.[3]

  • Poor Substrate Solubility: Insufficient solubility of the azide or alkyne in the chosen solvent system can hinder the reaction.

    • Solution: Use a co-solvent system, such as DMF/H₂O, THF/H₂O, or CH₂Cl₂/H₂O, to improve solubility.[3][6]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can impede the reaction.[3]

    • Solution:

      • Increase the reaction time and/or temperature.[3]

      • Consider a more active catalyst system or a different ligand to enhance catalytic activity.[3]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Issue: Low or No Product Yield

Low yields in RuAAC reactions, which typically afford 1,5-disubstituted 1,2,3-triazoles, can often be traced back to the following:

  • Catalyst Deactivation: Ruthenium catalysts can be sensitive to air and moisture.[7]

    • Solution: It is recommended to perform the reaction under an inert atmosphere.[7]

  • Substrate Scope: While RuAAC is advantageous for its ability to accommodate internal alkynes, the reaction of alkynes with aryl azides can sometimes result in low yields and byproduct formation.[8][9]

    • Solution: For problematic aryl azides, using a catalyst system like [Cp*RuCl]₄ in DMF, potentially with microwave irradiation, can improve yields and reduce reaction times.[9]

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • Solution: Nonprotic solvents such as benzene, toluene, THF, or dioxane are commonly used and generally effective.[8]

Frequently Asked Questions (FAQs)

1. What is the optimal ratio of azide to alkyne?

Typically, a slight excess of one reagent (1.1 to 2-fold) is used to drive the reaction to completion, especially if one of the starting materials is more precious than the other.[2][4]

2. How do I choose the right ligand for my CuAAC reaction?

The ligand choice depends on the solvent system and the specific requirements of your experiment. For bioconjugation in aqueous buffers, water-soluble ligands like THPTA or BTTAA are ideal as they accelerate the reaction and can reduce copper's cytotoxicity.[2][4] For organic solvents, ligands like TBTA are often employed.

3. When should I consider using RuAAC instead of CuAAC?

RuAAC is the method of choice when the synthesis of a 1,5-disubstituted 1,2,3-triazole is desired.[10] Additionally, RuAAC is advantageous when working with internal alkynes, which are not suitable substrates for CuAAC.[8]

4. Can high concentrations of buffer components inhibit my CuAAC reaction?

Yes, certain buffer components can interfere with the reaction. For instance, Tris buffer can chelate the copper catalyst, reducing its activity.[1] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[1] It is advisable to use buffers like phosphate-buffered saline (PBS).

5. How can I monitor the progress of my reaction?

For small molecule synthesis, reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] For bioconjugation, techniques like SDS-PAGE, mass spectrometry, or using a fluorogenic azide that becomes fluorescent upon triazole formation can be employed.[12]

Data Presentation

Table 1: Optimization of CuAAC Reaction Parameters for a Model Reaction

ParameterCondition 1Condition 2Condition 3Condition 4Yield (%)
Copper Source CuSO₄CuSO₄CuSO₄CuBr(PPh₃)₃83[13]
Reducing Agent Sodium AscorbateSodium AscorbateSodium Ascorbate-
Ligand NoneTHPTABTTAAPPh₃
Solvent t-BuOH/H₂O (1:1)t-BuOH/H₂O (1:1)t-BuOH/H₂O (1:1)CH₂Cl₂
Temperature (°C) 25252525
Reaction Time (h) 184212
Data is illustrative and based on typical optimization experiments.

Table 2: Comparison of CuAAC and RuAAC Reactions

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Regioisomer 1,4-disubstituted1,5-disubstituted[10]
Alkyne Substrate Terminal alkynes only[8]Terminal and internal alkynes[8]
Common Catalyst Cu(I) generated in situ from CuSO₄/Sodium AscorbateCpRuCl(PPh₃)₂ or [CpRuCl]₄[8][9]
Typical Solvents Aqueous buffers, t-BuOH/H₂O, DMSO, DMF[4]Toluene, THF, Dioxane, Benzene[8]

Experimental Protocols

Protocol 1: General Procedure for Small Molecule CuAAC Synthesis

This protocol is a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11]

Materials:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture.

  • Immediately following, add the CuSO₄·5H₂O solution to the reaction mixture. A color change is often observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[11]

Protocol 2: General Procedure for CuAAC Bioconjugation

This protocol provides a general guideline for labeling biomolecules.[11][14]

Materials:

  • Biomolecule with an azide or alkyne handle

  • Conjugation partner (alkyne or azide)

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine stock solution (optional, to prevent oxidative damage, e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule in the appropriate buffer.

  • Add the conjugation partner to the solution (typically a 2-10 fold molar excess).

  • Prepare a premixed solution of CuSO₄ and the ligand (e.g., at a 1:5 molar ratio).

  • Add the aminoguanidine solution (if used) to the biomolecule mixture.

  • Add the premixed catalyst-ligand solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purify the labeled biomolecule using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

Visualizations

CuAAC_Mechanism cluster_0 Cu(I) Catalytic Cycle cluster_1 Cu(I) Regeneration CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Azide R'-N₃ Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI + H⁺ Product 1,4-Triazole Triazolide->Product Protonation CuII Cu(II) CuI_regen Cu(I) CuII->CuI_regen + Ascorbate (Reducing Agent) Ascorbate Sodium Ascorbate

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_0 Ru(II) Catalytic Cycle RuII [Ru] Ruthenacycle Ruthenacycle Intermediate RuII->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne R-C≡C-R'' Azide R'-N₃ Ruthenacycle->RuII Reductive Elimination Product 1,5-Triazole Ruthenacycle->Product

Caption: Simplified mechanism of the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Troubleshooting_Workflow Start Low or No Yield in 1,2,3-Triazole Synthesis Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure and Stoichiometry Correct? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh reducing agent (CuAAC). Degas solvents. Use stabilizing ligand. Work under inert atmosphere (RuAAC). Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use high-purity reagents. Prepare fresh solutions. Optimize azide:alkyne ratio. Check_Reagents->Solution_Reagents No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Optimize solvent, pH, and temperature. Optimize catalyst and ligand loading. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Ensure sufficient reducing agent (CuAAC). Thoroughly degas solvents. Check_Side_Reactions->Solution_Side_Reactions Yes Experimental_Workflow Prep 1. Preparation - Dissolve Azide & Alkyne - Prepare Catalyst & Reagent Solutions Reaction 2. Reaction - Add Reagents to Mixture - Stir at Appropriate Temperature Prep->Reaction Monitor 3. Monitoring - TLC / LC-MS - SDS-PAGE (Bioconjugation) Reaction->Monitor Workup 4. Workup & Purification - Quench Reaction - Extraction / Chromatography / Dialysis Monitor->Workup Analysis 5. Analysis - NMR, MS, etc. - Characterize Final Product Workup->Analysis

References

Technical Support Center: Synthesis of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of triazoles. Here, you will find detailed information to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of a diyne byproduct.[1][2] This is particularly common when the reaction is exposed to oxygen.[3] Another significant side reaction, especially in the context of bioconjugation, is the copper-mediated generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to sensitive substrates, such as the degradation of proteins.[4] Additionally, byproducts of ascorbate oxidation can react with lysine and arginine residues, potentially leading to protein aggregation.[4] In some cases, using copper(I) halides as the catalyst can lead to the formation of 5-halogenated triazoles or 5,5'-bistriazoles.

Q2: How can I minimize the formation of the Glaser coupling byproduct?

A2: To minimize the oxidative homocoupling of alkynes, it is crucial to maintain anaerobic conditions. This can be achieved by thoroughly degassing all solutions and running the reaction under an inert atmosphere, such as nitrogen or argon.[1] The use of a sufficient excess of a reducing agent, like sodium ascorbate, helps to keep the copper in its active Cu(I) state and suppresses the formation of oxidative byproducts.[5] Furthermore, employing copper-stabilizing ligands such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the catalyst from oxidation and improve the selectivity of the reaction.[4][6]

Q3: My Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is not regioselective. How can I favor the formation of the 1,5-disubstituted triazole?

A3: The RuAAC reaction is generally highly selective for the 1,5-disubstituted triazole isomer.[7] If you are observing a lack of regioselectivity, it is important to ensure that your catalytic system is appropriate. The use of pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes is known to favor the 1,5-regioisomer.[5] For thermal Huisgen cycloadditions, which can produce a mixture of 1,4- and 1,5-isomers, switching to a ruthenium-catalyzed reaction is the most effective way to ensure high regioselectivity for the 1,5-product.[8] Solvent polarity can also have a minor influence on the isomer ratio in thermal reactions, with polar, protic solvents sometimes slightly favoring the 1,4-isomer.[8]

Q4: What are the potential side reactions during a Dimroth rearrangement?

A4: The Dimroth rearrangement is an isomerization reaction where endocyclic and exocyclic nitrogen atoms in a triazole ring exchange places.[9] While the primary "side product" is the rearranged, often more thermodynamically stable isomer, other byproducts can form depending on the reaction conditions and the substrate. For instance, in the synthesis of condensed pyrimidines involving a Dimroth rearrangement, significant amounts of byproducts can be generated if the reaction time is extended or if the conditions are not optimized.[10] The mechanism involves a ring-opening and ring-closing sequence, and intermediates in this process could potentially react with other species in the reaction mixture if not properly controlled.[11]

Q5: How can I detect and quantify the impurities and side products in my triazole synthesis?

A5: A highly effective method for the analysis of triazole compounds and their impurities is Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (LC-MS/MS).[12] This technique allows for the separation and sensitive detection of the desired triazole product, unreacted starting materials, and various side products, including regioisomers and homocoupling products.[13] For chiral triazole compounds, specialized chiral HPLC methods can be developed to separate enantiomers.[13]

Troubleshooting Guides

Issue 1: Low or No Yield in CuAAC Reaction
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a reliable source of Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), make sure to use a sufficient amount of a reducing agent like sodium ascorbate (typically in slight excess).[5] Prepare the sodium ascorbate solution fresh before use.[14]
Oxygen Contamination Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the catalyst and run the reaction under an inert atmosphere.[3]
Poor Ligand Choice or Concentration Use a copper-stabilizing ligand like TBTA (for organic solvents) or THPTA (for aqueous media) to protect the catalyst and accelerate the reaction. A 1:5 copper to ligand ratio is often effective.[15]
Impure Reagents Verify the purity of your azide and alkyne starting materials. Impurities can inhibit the catalyst.
Substrate Sequestration of Copper For reactions involving biomolecules with potential copper-binding sites (e.g., proteins with histidine residues), consider using an excess of the copper-ligand complex or adding a sacrificial metal ion like Zn(II).[15]
Issue 2: Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Steps
Presence of Oxygen Implement rigorous anaerobic conditions. Use solvents that have been sparged with an inert gas. Capping the reaction vessel can help minimize oxygen exposure.[3]
Insufficient Reducing Agent Increase the concentration of sodium ascorbate. A slight excess is recommended to maintain the copper in the Cu(I) state.[5]
Absence of a Stabilizing Ligand The use of ligands such as TBTA or THPTA can significantly suppress the formation of the diyne byproduct by stabilizing the Cu(I) catalyst.[6][16]
Issue 3: Poor Regioselectivity in Triazole Formation
Reaction Type Troubleshooting Steps
Thermal Huisgen Cycloaddition For selective formation of the 1,4-disubstituted triazole, switch to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[8]
Thermal Huisgen Cycloaddition For selective formation of the 1,5-disubstituted triazole, switch to the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[8]
RuAAC If you are not obtaining the desired 1,5-isomer, ensure your ruthenium catalyst (e.g., a [Cp*RuCl] complex) is active and that the reaction conditions are optimized. The choice of solvent can also influence the reaction efficiency.[8]

Data Presentation

Table 1: Comparison of Copper Sources for CuAAC Reactions

Copper SourceTypical Catalyst LoadingLigand & Ratio (Ligand:Cu)Reducing AgentCommon SolventsAdvantagesDisadvantages
CuSO₄ / Sodium Ascorbate 0.25–5 mol%TBTA or THPTA (1:1 to 5:1)[17]Sodium Ascorbate (5–10 mol% or excess)[17]Water, Buffers, DMSO, t-BuOH[17]Inexpensive, robust, uses air-stable Cu(II) precursor.[17]Requires a reducing agent; potential for side reactions if not optimized.[17]
CuI or CuBr 1–5 mol%TBTA, PMDETA, or other amine ligandsNot always requiredTHF, DMF, TolueneDirect use of Cu(I) source.Can be sensitive to air; iodide can sometimes interfere with the reaction.[3]
Copper Wire/Turnings ExcessNoneNot requiredAqueous alcohols, THF, DMSOSimple setup, low copper contamination in the final product.Longer reaction times at ambient temperature.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Glaser Coupling in CuAAC
  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of water and t-butanol).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).

    • If using a ligand, prepare a stock solution of THPTA (in water) or TBTA (in DMSO/t-butanol).

  • Inert Atmosphere Setup:

    • Place the dissolved alkyne and azide in a reaction flask equipped with a magnetic stir bar.

    • Seal the flask with a septum.

    • Degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Reaction Execution:

    • Under a positive pressure of the inert gas, add the sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent) to the reaction mixture.

    • If using a ligand, pre-mix the copper sulfate solution with the ligand solution and then add it to the reaction flask. The typical catalyst loading is 1-5 mol% of copper sulfate.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by exposing it to air.

    • If necessary, remove the copper catalyst by passing the reaction mixture through a short plug of silica gel, or by washing with an aqueous solution of ammonia or EDTA.

    • The crude product can then be purified by column chromatography or recrystallization to remove any remaining diyne byproduct.[1]

Protocol 2: Purification of Triazole Product by Recrystallization
  • Solvent Selection: Choose a solvent in which the triazole product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, or mixtures like hexane/ethyl acetate.[1]

  • Dissolution: Dissolve the crude triazole product in the minimum amount of the hot solvent.[18]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).[19]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in a refrigerator or ice bath.[19]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[18]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

CuAAC_Troubleshooting start Low or No Triazole Yield check_reagents Check Reagent Purity (Azide, Alkyne) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_catalyst Evaluate Catalyst System (Cu(I) source, Reducing Agent) catalyst_ok Active Catalyst? check_catalyst->catalyst_ok check_conditions Assess Reaction Conditions (Inert atmosphere, Solvent) conditions_ok Anaerobic? check_conditions->conditions_ok reagents_ok->check_catalyst Yes purify_reagents Purify Starting Materials reagents_ok->purify_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Use Fresh Reducing Agent Add Stabilizing Ligand (e.g., THPTA) catalyst_ok->optimize_catalyst No optimize_conditions Degas Solvents Run under N2 or Ar conditions_ok->optimize_conditions No success Successful Triazole Synthesis conditions_ok->success Yes purify_reagents->check_reagents optimize_catalyst->check_catalyst optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.

Glaser_Coupling_Prevention cluster_unwanted Unwanted Side Reaction cluster_desired Desired Reaction Pathway alkyne Terminal Alkyne diyne Diyne Byproduct (Glaser Coupling) alkyne->diyne Oxidative Homocoupling triazole Desired Triazole Product alkyne->triazole o2 Oxygen (O2) cu2 Cu(II) o2->cu2 cu1 Cu(I) Catalyst cu1->cu2 Oxidation cu1->triazole cu2->diyne azide Azide azide->triazole reductant Reducing Agent (e.g., Sodium Ascorbate) reductant->cu1 Reduces Cu(II) to Cu(I) ligand Stabilizing Ligand (e.g., TBTA, THPTA) ligand->cu1 Stabilizes Cu(I)

Caption: Prevention of Glaser coupling side reaction in CuAAC.

Dimroth_Rearrangement start Starting Triazole (e.g., 5-Amino-1-phenyl-1H-1,2,3-triazole) intermediate Ring-Opened Intermediate (Diazoalkane) start:start->intermediate Ring Opening (Acid or Base Catalyzed) rotation C-C Bond Rotation intermediate->rotation product Rearranged Triazole (e.g., 5-(Phenylamino)-1H-1,2,3-triazole) rotation->product Ring Closure

Caption: Simplified mechanism of the Dimroth rearrangement.

References

Technical Support Center: Stability of 4-(2H-1,2,3-Triazol-2-YL)piperidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(2H-1,2,3-Triazol-2-YL)piperidine. It provides insights into its potential stability in solution, troubleshooting for common experimental issues, and standardized protocols for stability assessment.

Disclaimer: The stability of this compound has not been extensively reported in publicly available literature. The information provided herein is based on the known chemical properties of the 1,2,3-triazole and piperidine rings. It is essential to perform specific stability studies for your particular formulation and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,3-triazole ring?

A1: The 1,2,3-triazole ring is an aromatic heterocycle and is generally considered to be a very stable structure.[1][2] It is relatively resistant to moderate acidic and basic conditions, thermal stress, oxidation, and enzymatic degradation.[3] In aqueous solutions, the 2H-1,2,3-triazole tautomer is the predominant form.[1][2]

Q2: What are the potential stability liabilities of the piperidine ring?

A2: The piperidine ring is a saturated heterocyclic amine. The nitrogen atom in the piperidine ring can be susceptible to oxidation, which may lead to the formation of an N-oxide or products from ring opening.[4] Additionally, under photolytic conditions, hydrogen abstraction from the C-H bonds of the ring can occur, initiating degradation.[5]

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions should be stored in a cool, dark place. It is advisable to use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. For long-term storage, refrigeration at 2-8 °C is recommended. If the compound is found to be sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on the specific application. For stock solutions, common organic solvents such as DMSO, DMF, methanol, or acetonitrile are often suitable. For aqueous experimental buffers, it is important to first dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer to avoid precipitation. The stability of the compound should be verified in the chosen solvent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Prepare fresh solutions of the compound for each experiment.2. Assess the stability of the compound in the assay medium over the time course of the experiment.3. Consider potential interactions with other components in the assay medium.
Appearance of new peaks in HPLC analysis over time. Chemical degradation of the compound.1. Identify the degradation products using techniques like LC-MS.2. Perform a forced degradation study (see protocol below) to understand the degradation pathways under different stress conditions (pH, temperature, light, oxidation).3. Adjust storage and experimental conditions to minimize degradation.
Loss of compound potency upon storage. Instability of the compound in the storage solvent or conditions.1. Re-evaluate the storage conditions (temperature, light exposure).2. Test the stability of the compound in different solvents to find a more suitable one for long-term storage.3. If sensitive to oxidation, purge stock solutions with an inert gas before sealing.

Hypothetical Stability Data

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes only and should not be considered as experimental results.

Table 1: Hypothetical Hydrolytic Stability

Condition Time (hours) % Degradation Major Degradant(s)
0.1 M HCl (60 °C)24< 5%-
pH 7 Buffer (60 °C)24< 2%-
0.1 M NaOH (60 °C)24< 5%-

Table 2: Hypothetical Oxidative and Photolytic Stability

Condition Time (hours) % Degradation Major Degradant(s)
3% H₂O₂ (RT)2415-20%N-oxide derivative
UV Light (254 nm)2410-15%Photo-rearranged products
Fluorescent Light24< 5%-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60 °C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C), protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Evaluation:

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

  • Characterize the major degradation products using mass spectrometry (LC-MS) if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base neutral Neutral Hydrolysis (Water, 60°C) prep_stock->neutral oxidation Oxidative Stress (3% H₂O₂, RT) prep_stock->oxidation photo Photolytic Stress (UV/Vis Light) prep_stock->photo thermal Thermal Stress (60°C) prep_stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound n_oxide Piperidine N-oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation (Harsh Conditions)

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Optimizing Reaction Conditions for Triazole-Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazole-piperidine compounds. The focus is on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles containing a piperidine moiety?

The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole isomer.[2][4] One of the reactants would contain the piperidine scaffold, while the other would be the corresponding azide or alkyne.

Q2: My CuAAC reaction for triazole-piperidine synthesis is showing low or no yield. What are the primary factors to investigate?

Low yields in CuAAC reactions are common and often linked to three critical components: the copper catalyst, the purity of the reagents, and the reaction environment.[5]

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[5]

  • Reagent Integrity: The purity of the piperidine-containing azide or alkyne, as well as the corresponding reaction partner and solvents, can significantly affect the outcome.[5] The reducing agent, typically sodium ascorbate, should be prepared fresh as it can degrade over time.[5]

  • Reaction Conditions: Suboptimal concentrations of reactants, catalyst, ligand, or incorrect temperature and pH can all lead to poor yields.

Q3: What are common side products in triazole synthesis and how can their formation be minimized?

Side product formation can complicate purification and reduce yields. Common issues include:

  • Isomeric Products: While CuAAC is highly regioselective for the 1,4-isomer, thermal azide-alkyne cycloaddition (without a copper catalyst) can produce a mixture of 1,4- and 1,5-disubstituted triazoles.[2] Ensure proper copper catalysis to maintain regioselectivity.

  • Oxidative Byproducts: Oxidation of the copper catalyst or starting materials can lead to undesired side products. Degassing solvents to remove dissolved oxygen is highly recommended.[5][6]

  • Starting Material Dimers: Homocoupling of the alkyne starting material can occur under certain conditions.

Q4: Are there specific challenges related to the purification of triazole-piperidine compounds?

Yes, the basic nature of the piperidine moiety can introduce purification challenges, particularly during silica gel column chromatography.[7]

  • Tailing on Silica Gel: The basic nitrogen of the piperidine can interact strongly with acidic silanol groups on the silica surface, leading to broad peaks and poor separation.[7]

  • Low Recovery: Strong, sometimes irreversible, binding to the silica gel can result in low recovery of the final product.[7]

To mitigate these issues, consider adding a basic modifier like triethylamine (0.1-1%) to the mobile phase, using amine-deactivated silica, or employing an alternative stationary phase like basic or neutral alumina.[7]

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to diagnosing and resolving low product yields in your triazole-piperidine synthesis.

G start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents  Yes sol_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions  Yes sol_reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->sol_reagents No substrate Are there Substrate-Specific Issues? conditions->substrate  Yes sol_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->sol_conditions No sol_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->sol_substrate No end_node Yield > 80%? substrate->end_node  Yes sol_catalyst->catalyst sol_reagents->reagents sol_conditions->conditions sol_substrate->substrate

Troubleshooting workflow for low yield in CuAAC reactions.
Guide 2: Reaction Stalls or Does Not Go to Completion

Problem: The reaction starts but stalls before all the starting material is consumed.

Potential Cause Troubleshooting Action
Gradual Catalyst Deactivation The reducing agent (e.g., sodium ascorbate) is consumed over time, allowing for the slow oxidation of Cu(I).[6]
- Increase the initial concentration of sodium ascorbate.
- Consider adding the reducing agent in portions over the course of the reaction.[6]
Ligand Instability The chosen ligand may not be stable under the reaction conditions for an extended period.
- Screen alternative, more robust ligands (e.g., THPTA, TBTA).
Substrate Precipitation The product or one of the starting materials may be precipitating out of the solution, effectively stopping the reaction.
- Try a different solvent or a co-solvent system (e.g., DMSO/water, t-BuOH/water) to improve solubility.
- Increase the reaction temperature.
Product Inhibition The triazole product itself may coordinate with the copper catalyst, inhibiting its activity.
- Use a ligand with a higher affinity for copper.
- Consider a slow addition of one of the reactants to keep its concentration low.

Data Presentation: Recommended Reaction Parameters

To achieve the highest yield, systematically vary key parameters in a series of small-scale optimization reactions.[5] The following tables summarize recommended starting concentrations and ratios for a typical CuAAC reaction.

Table 1: Recommended Starting Concentrations and Ratios

Component Typical Concentration/Ratio Notes
Copper(II) Sulfate (CuSO₄) 50 µM to 500 µM[5]The source of the copper catalyst.
Ligand (e.g., THPTA) 1:1 to 5:1 (Ligand:Copper)[5][8]Stabilizes the Cu(I) oxidation state and prevents copper sequestration.
Reducing Agent (Sodium Ascorbate) 1 mM to 10 mM[5]Should be in excess relative to copper. Always prepare a fresh solution.[5]
Reactant Stoichiometry 1:1 to 1:5 (Alkyne:Azide or Azide:Alkyne)An excess of one reactant can drive the reaction to completion.[5]
Reactant Concentration 10 µM to 10 mMHighly dependent on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Triazole-Piperidine Synthesis via CuAAC

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a piperidine-containing alkyne and an organic azide.

Materials:

  • Piperidine-alkyne derivative

  • Organic azide derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium L-ascorbate

  • Solvent (e.g., 1:1 mixture of deionized water and DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the piperidine-alkyne (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of the organic azide (e.g., 10 mM in the chosen solvent).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[6]

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in deionized water).[6]

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use. [5]

  • Reaction Assembly:

    • In a suitable reaction vessel, add the piperidine-alkyne solution (1.0 equivalent).

    • Add the organic azide solution (1.0 - 1.2 equivalents).

    • In a separate microcentrifuge tube, premix the CuSO₄ and ligand solutions. A typical ratio is 1:5 copper to ligand.[6] For example, mix appropriate volumes to achieve final concentrations of 0.1 mM CuSO₄ and 0.5 mM ligand. Let this mixture stand for 1-2 minutes.[6]

    • Add the catalyst premix to the main reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction and Monitoring:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-12 hours. For sterically hindered or less reactive substrates, gentle heating (e.g., 37-60°C) may be required.[9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. If peak tailing is observed, add 0.1-1% triethylamine to the eluent system.[7]

G cluster_prep 1. Reagent Preparation cluster_assembly 2. Reaction Assembly cluster_reaction 3. Reaction & Monitoring cluster_purification 4. Work-up & Purification prep_alkyne Piperidine-Alkyne Solution mix_reactants Combine Alkyne and Azide prep_alkyne->mix_reactants prep_azide Azide Solution prep_azide->mix_reactants prep_catalyst Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer Fresh Sodium Ascorbate Solution initiate Initiate with Ascorbate prep_reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-12h) initiate->incubate monitor Monitor by TLC / LC-MS incubate->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low bioactivity in their synthesized triazole compounds.

Troubleshooting Guide

Low bioactivity of a newly synthesized triazole compound can be a significant hurdle in the drug discovery process. This guide provides a systematic approach to identifying and resolving potential issues.

dot

Troubleshooting_Workflow cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 start Start: Low Bioactivity Observed step1 1. Verify Compound Identity & Purity start->step1 step2 2. Review Structure-Activity Relationship (SAR) step1->step2 Identity & Purity Confirmed step1_q Purity/Identity Issues? step1->step1_q step3 3. Assess Physicochemical Properties step2->step3 SAR is Favorable step2_q Unfavorable SAR? step2->step2_q step4 4. Evaluate Biological Assay Parameters step3->step4 Properties are Optimal step3_q Poor Solubility/Permeability? step3->step3_q step5 5. Investigate Metabolic Stability step4->step5 Assay is Validated step4_q Assay Issues? step4->step4_q end_point Resolution/Further Optimization step5->end_point Metabolism is Stable step5_q Metabolically Unstable? step5->step5_q step1_q->step2 No step1_a Re-synthesize or Purify Compound step1_q->step1_a Yes step1_a->step1 step2_q->step3 No step2_a Rational Drug Design/ Modify Substituents step2_q->step2_a Yes step2_a->end_point step3_q->step4 No step3_a Formulation Changes/ Chemical Modification step3_q->step3_a Yes step3_a->end_point step4_q->step5 No step4_a Optimize Assay Conditions/ Use Different Assay step4_q->step4_a Yes step4_a->end_point step5_q->end_point No step5_a Modify Structure to Block Metabolic Sites step5_q->step5_a Yes step5_a->end_point

Caption: Troubleshooting workflow for low bioactivity of triazole compounds.

Frequently Asked Questions (FAQs)

Compound Synthesis and Characterization

Q1: How can I be sure that the synthesized compound is correct and pure?

A1: The identity and purity of your synthesized triazole compound are critical for accurate bioactivity assessment. You should perform thorough characterization using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Chromatography: High-performance liquid chromatography (HPLC) is used to determine the purity of the compound. A purity of >95% is generally recommended for biological testing.

Q2: Could the synthetic route itself impact the bioactivity?

A2: Yes, the synthetic route can influence the final product's activity. For instance, different synthetic strategies can lead to different isomers (e.g., 1,2,3-triazoles vs. 1,2,4-triazoles), which can have vastly different biological activities.[1][2][3] The choice of catalysts and reaction conditions can also be crucial.[4][5] For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for synthesizing 1,2,3-triazoles with high regioselectivity.[2][3]

Structure-Activity Relationship (SAR)

Q3: My compound has low activity. How can I improve it based on its structure?

A3: Understanding the Structure-Activity Relationship (SAR) is key to optimizing bioactivity. The biological activity of triazole compounds is significantly influenced by the nature and position of substituents on the triazole ring.[6][7]

  • Substituent Effects: The introduction of different functional groups (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains) at various positions of the triazole ring can dramatically alter the compound's interaction with its biological target.[6][8][9] For example, in some anticancer triazoles, electron-withdrawing groups have been shown to boost activity.[8]

  • Positional Isomerism: The relative positions of substituents on the triazole ring are critical. For instance, 1,4-disubstituted 1,2,3-triazoles often exhibit different biological profiles compared to their 1,5-disubstituted counterparts.[10]

  • Hybrid Molecules: Creating hybrid molecules by linking the triazole core to other pharmacologically active moieties can enhance bioactivity.[1][11]

dot

SAR_Concept Triazole_Core Triazole Core Substituent1 Substituent R1 Triazole_Core->Substituent1 Modification Substituent2 Substituent R2 Triazole_Core->Substituent2 Modification Biological_Target Biological Target Substituent1->Biological_Target Interaction Substituent2->Biological_Target Interaction Bioactivity Bioactivity Biological_Target->Bioactivity Leads to

Caption: Impact of substituents on the bioactivity of a triazole core.

Physicochemical Properties

Q4: My triazole compound is potent in an enzyme assay but shows no activity in a cell-based assay. What could be the reason?

A4: This discrepancy often points to issues with the compound's physicochemical properties, which affect its ability to reach the target within the cell. Key properties to consider are:

  • Solubility: Poor aqueous solubility can limit the effective concentration of the compound in the assay medium.[12][13] Triazoles, being polar, can sometimes have improved water solubility, but this is highly dependent on the substituents.[14][15]

  • Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Lipophilicity (logP) plays a crucial role here; a balance is needed for both solubility and permeability.

  • Metabolic Stability: The compound might be rapidly metabolized by enzymes present in the cell culture, leading to a loss of activity.[12][14][15]

Q5: How can I improve the solubility of my triazole compound?

A5: To improve solubility, you can consider:

  • Formulation Strategies: Using co-solvents (like DMSO), surfactants, or cyclodextrins in your assay buffer.

  • Chemical Modification: Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the molecular structure.

  • Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly enhance aqueous solubility.

Biological Assays

Q6: Could the design of my biological assay be the cause of the observed low activity?

A6: Yes, the experimental setup of your bioassay is critical. Factors to check include:

  • Compound Concentration: Ensure you are testing a wide enough range of concentrations to generate a proper dose-response curve.

  • Incubation Time: The compound may require a longer incubation time to exert its effect.

  • Assay Interference: The compound might interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).

  • Target Engagement: Confirm that your compound is reaching and interacting with its intended target in the cellular environment.

Experimental Protocols

General Protocol for In Vitro Antiproliferative MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8]

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Preparation: Prepare serial twofold dilutions of the triazole compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[16][17]

Quantitative Data Summary

The following tables summarize the bioactivity of some reported triazole compounds.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
12a A5495.01 - 7.31[8]
20a-e A5490.97 - 1.96[8]
64b A5499.19[8]
7a,c A5498.67 and 9.74[8]

Table 2: Antifungal Activity of Triazole Derivatives

Compound IDFungal StrainMIC₈₀ (µg/mL)Reference
19g Candida albicans0.0625[16]
19g Cryptococcus neoformans0.0625[16]
19g Aspergillus0.0625[16]
A1, A5 Fluconazole-resistant C. albicans 9011.0[17]
A1, A2, A6, A12, A15 Candida auris32.0 or 64.0[17]

References

Technical Support Center: 4-(2H-1,2,3-Triazol-2-YL)piperidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 4-(2H-1,2,3-Triazol-2-YL)piperidine. The information is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental investigation of this compound's stability.

Issue Potential Cause Troubleshooting Steps
Appearance of Unexpected Peaks in HPLC Under Acidic/Basic Conditions While the 1,2,3-triazole ring is generally stable to hydrolysis, the piperidine ring or the linkage could be susceptible to degradation, or impurities may be present in the starting material.[1]1. Confirm Peak Identity : Use LC-MS/MS to determine the mass of the unexpected peaks and compare them to potential degradation products.[2][3] 2. Blank Analysis : Run a blank (mobile phase only) to rule out system contamination.[4] 3. Forced Degradation : Perform a forced degradation study under more stringent acidic and basic conditions to confirm if the peak intensity increases, which would indicate it is a degradation product.[5][6]
Loss of Analyte Signal During Photostability Testing The triazole ring system can be susceptible to photochemical decomposition.[7]1. Control Experiment : Analyze a sample of the compound that has been kept in the dark under the same temperature conditions. 2. Wavelength Investigation : If degradation is confirmed, investigate the effect of different light wavelengths (UVA, UVB, visible light) to identify the most damaging range.[5] 3. Formulation/Packaging : Consider the use of light-protective packaging or the addition of photostabilizers in a formulation context.[5]
Variable Retention Times in RP-HPLC Analysis The basic nature of the piperidine moiety can lead to interactions with residual silanols on the HPLC column, causing peak tailing and shifting retention times.[8] The mobile phase composition and pH can also significantly impact retention.[9][10]1. Mobile Phase pH : Ensure the mobile phase pH is controlled with a suitable buffer. For basic compounds, a pH of 2-3 or >8 is often recommended to ensure consistent ionization.[8] 2. Use of Additives : Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.[8] 3. Column Choice : Use a column with end-capping or a modern, high-purity silica column designed for the analysis of basic compounds.[8] 4. Column Equilibration : Ensure the column is thoroughly equilibrated with the mobile phase before each run.[10]
Formation of Multiple Degradants Under Oxidative Stress Both the piperidine and triazole rings can be susceptible to oxidation. The piperidine ring is known to undergo oxidation, potentially leading to ring opening or the formation of various oxidized species.[11][12][13][14][15]1. LC-MS/MS Analysis : Characterize the degradation products using LC-MS/MS to propose fragmentation patterns and identify the structures.[2][3] 2. Varying Oxidizing Agents : Test different oxidizing agents (e.g., H₂O₂, AIBN, metal ions) to understand the specific oxidative vulnerabilities of the molecule.[16] 3. Antioxidant Protection : In a formulation context, evaluate the effectiveness of various antioxidants at preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemistry of the constituent rings, the following degradation pathways are plausible:

  • Oxidative Degradation : This is a significant potential pathway, primarily affecting the piperidine ring. It can be initiated by hydroxyl radicals, leading to hydrogen abstraction from either a C-H or N-H bond.[11][12][13][14][15] This could result in the formation of 2,3,4,5-tetrahydropyridine derivatives, piperidin-4-one, or even ring-opening products.[11][12][13][14][15]

  • Photodegradation : The 1,2,3-triazole ring may undergo photochemical decomposition upon exposure to UV light, potentially leading to ring cleavage and the formation of highly reactive intermediates.[7]

  • Thermal Degradation : At elevated temperatures, thermal degradation of the piperidine ring could occur, possibly through ring-opening reactions.[16]

  • Hydrolytic Degradation : The 1,2,3-triazole ring is generally stable to hydrolysis under acidic or basic conditions.[1] However, extreme pH and temperature could potentially affect the overall molecule.

Q2: How stable is the 1,2,3-triazole ring?

A2: The 1,2,3-triazole ring is a robust aromatic heterocycle. It is generally stable to hydrolysis, metabolic degradation, and redox conditions.[1] However, it can be susceptible to photochemical decomposition.[7] Its stability can be influenced by the substituents attached to the ring.[1]

Q3: What are the expected degradation products from the piperidine moiety?

A3: Under oxidative conditions, the piperidine ring can undergo several transformations. Common degradation products include the corresponding imine (2,3,4,5-tetrahydropyridine) from oxidation of the C-N bond, as well as nitrosamines and nitramines if nitrogen oxides are present.[11][12][13][14][15] Ring-opening is also a possibility, leading to more complex degradation products.[11][12][13][14]

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A stability-indicating HPLC or UPLC method coupled with a photodiode array (PDA) detector is the primary technique for separating the parent compound from its degradation products. For the identification and structural elucidation of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.[2][3][17]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies as recommended by the ICH guidelines.[6]

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[18]

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 18 hours.[18]

    • Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature for 4 hours.[18]

    • Thermal Degradation : Store the solid compound in a hot air oven at 105°C for 48 hours.[18]

    • Photolytic Degradation : Expose the solid compound to UV light (254 nm) for 48 hours.[18]

  • Sample Preparation for Analysis : Before injection into the HPLC system, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis : Analyze the stressed samples using a validated stability-indicating HPLC-UV method. If significant degradation is observed, analyze the samples by LC-MS/MS to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection : Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • Aqueous Phase (A) : 0.1% formic acid or 10 mM ammonium acetate in water.

    • Organic Phase (B) : Acetonitrile or methanol.

  • Gradient Elution : Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection : Use a PDA detector to monitor the elution profile at multiple wavelengths. Select an appropriate wavelength for quantification based on the UV spectrum of the parent compound.

  • Method Validation : Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18]

Visualizations

Hypothetical_Degradation_Pathways Parent This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂, OH radical) Parent->Oxidative_Stress Photolytic_Stress Photolytic Stress (UV Light) Parent->Photolytic_Stress Thermal_Stress Thermal Stress (High Temperature) Parent->Thermal_Stress Piperidine_Oxidation Piperidine Ring Oxidation Oxidative_Stress->Piperidine_Oxidation Major Pathway Triazole_Cleavage Triazole Ring Cleavage Photolytic_Stress->Triazole_Cleavage Potential Pathway Piperidine_Ring_Opening_Th Piperidine Ring Opening Thermal_Stress->Piperidine_Ring_Opening_Th Potential Pathway Tetrahydropyridine Tetrahydropyridine Derivative Piperidine_Oxidation->Tetrahydropyridine Piperidinone Piperidin-4-one Derivative Piperidine_Oxidation->Piperidinone Ring_Opening_Ox Piperidine Ring Opening Piperidine_Oxidation->Ring_Opening_Ox Reactive_Intermediates Reactive Intermediates Triazole_Cleavage->Reactive_Intermediates

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow Start Start: Pure Compound Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis HPLC-UV Analysis Forced_Degradation->HPLC_Analysis Degradation_Check Significant Degradation? HPLC_Analysis->Degradation_Check LCMS_Analysis LC-MS/MS Analysis for Structure Elucidation Degradation_Check->LCMS_Analysis Yes Report Report Degradation Profile and Pathways Degradation_Check->Report No LCMS_Analysis->Report End End Report->End

Caption: General experimental workflow for degradation studies.

References

Validation & Comparative

The Bioactivity of 4-(2H-1,2,3-Triazol-2-YL)piperidine and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The four principal isomers of 4-(triazolyl)piperidine are 4-(2H-1,2,3-triazol-2-yl)piperidine, 4-(1H-1,2,3-triazol-1-yl)piperidine, 4-(1H-1,2,4-triazol-1-yl)piperidine, and 4-(4H-1,2,4-triazol-4-yl)piperidine. The point of attachment of the piperidine ring to the triazole nucleus dictates the spatial arrangement of substituents and the electronic properties of the molecule, leading to differential interactions with biological targets.

Comparative Bioactivity Profile

Isomer ClassPredominant Bioactivity of DerivativesTherapeutic Area
4-(1H-1,2,3-Triazol-1-yl)piperidine Antibacterial, AnticancerInfectious Diseases, Oncology
This compound Limited public data available-
4-(1H-1,2,4-Triazol-1-yl)piperidine Anticancer, AnticonvulsantOncology, Neurology
4-(4H-1,2,4-Triazol-4-yl)piperidine Anticonvulsant, AntibacterialNeurology, Infectious Diseases

In-Depth Analysis of Isomer Bioactivity

4-(1H-1,2,3-Triazol-1-yl)piperidine Derivatives

Derivatives of this isomer have been most notably investigated for their antibacterial properties.[1] Specifically, when incorporated as the C7 moiety in fluoroquinolones, these compounds have demonstrated significant activity against both quinolone-susceptible and multidrug-resistant bacterial strains, particularly Staphylococcus aureus and Staphylococcus epidermidis.[1] The 1,4-disubstituted 1,2,3-triazole linkage, often synthesized via "click chemistry," serves as a versatile scaffold for developing new antibacterial agents.

In the realm of oncology , piperidine-1,2,3-triazole hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] For instance, certain derivatives have shown promising activity by inducing apoptosis and inhibiting tubulin polymerization, a key mechanism for halting cell division in cancer cells.[3]

This compound Derivatives

There is a notable scarcity of publicly available data specifically detailing the biological activities of the unsubstituted this compound or its simple derivatives. This represents a significant knowledge gap in the structure-activity relationship landscape of triazolylpiperidine isomers.

4-(1H-1,2,4-Triazol-1-yl)piperidine Derivatives

This class of isomers has shown considerable promise in oncology and neurology . As anticancer agents, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have exhibited potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5]

Furthermore, N-substituted amide derivatives of 4-(1H-1,2,4-triazol-1-yl)phenylamine have been synthesized and evaluated for their anticonvulsant activity.[6] Some of these compounds have shown significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a potential mechanism involving the modulation of GABAergic neurotransmission.[6]

4-(4H-1,2,4-Triazol-4-yl)piperidine Derivatives

Derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine have also been investigated for their anticonvulsant and antibacterial activities.[7] Studies on 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines have identified compounds with significant protection in anticonvulsant tests.[7] Notably, certain long-chain alkyl derivatives have demonstrated potent inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[7]

Experimental Methodologies

The biological activities of these triazole-piperidine derivatives have been assessed using a variety of established experimental protocols.

Anticancer Activity Evaluation
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation. Cancer cells are treated with the test compounds for a specified period, after which the MTT reagent is added. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified by spectrophotometry. The concentration of the compound that inhibits cell growth by 50% (IC50) is a standard measure of its cytotoxic potency.[4][5]

  • Apoptosis Assays: To determine if cell death occurs via apoptosis, various methods are employed, including Annexin V-FITC/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic or necrotic cells with compromised membranes.[5]

  • Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compounds that interfere with cell division often cause an accumulation of cells in a specific phase.[3]

  • Tubulin Polymerization Inhibition Assay: The effect of compounds on the polymerization of tubulin into microtubules can be measured using a fluorescence-based assay. The inhibition of this process is a key mechanism of action for many anticancer drugs.[3]

Antibacterial Activity Evaluation
  • Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of bacteria. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[1]

Anticonvulsant Activity Evaluation
  • Maximal Electroshock (MES) Test: This is a preclinical model for generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is a measure of its anticonvulsant efficacy.[6]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole. It is considered a model for absence seizures.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for anticancer drug screening and a simplified representation of a signaling pathway that could be modulated by these compounds.

experimental_workflow General Workflow for Anticancer Drug Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies compound_synthesis Compound Synthesis & Characterization mtt_assay MTT Assay (Cytotoxicity) compound_synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis target_based_assay Target-Based Assays (e.g., Enzyme Inhibition) ic50->target_based_assay animal_model Xenograft Animal Model target_based_assay->animal_model treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement toxicity Toxicity Assessment tumor_measurement->toxicity

Figure 1: A generalized workflow for the screening and evaluation of potential anticancer compounds.

signaling_pathway Simplified Apoptosis Signaling Pathway drug Triazolylpiperidine Derivative tubulin Tubulin drug->tubulin Inhibition microtubules Microtubule Disruption tubulin->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 Family Proteins mitotic_arrest->bcl2 Modulation caspases Caspase Cascade Activation bcl2->caspases Activation apoptosis Apoptosis caspases->apoptosis

Figure 2: A simplified diagram illustrating how a tubulin inhibitor can induce apoptosis.

References

A Comparative Guide to the Synthesis of 1,2,3-Triazoles: Huisgen, CuAAC, RuAAC, and SPAAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3-triazole core is a privileged structural motif due to its wide range of applications in medicinal chemistry, materials science, and bioconjugation. The development of efficient and selective methods for the synthesis of this heterocyclic ring has been a significant area of research. This guide provides an objective comparison of the most prominent methods for 1,2,3-triazole synthesis: the thermal Huisgen 1,3-dipolar cycloaddition, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

At a Glance: Comparison of 1,2,3-Triazole Synthesis Methods

The choice of synthetic method for a 1,2,3-triazole depends on several factors, including the desired regioselectivity, substrate scope, reaction conditions, and tolerance of functional groups. The following table summarizes the key performance indicators for each of the primary methods.

FeatureHuisgen 1,3-Dipolar CycloadditionCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Regioselectivity Mixture of 1,4- and 1,5-regioisomersExclusively 1,4-regioisomerExclusively 1,5-regioisomerMixture, but often favors one regioisomer
Reaction Conditions High temperatures (80-150 °C), long reaction timesRoom temperature to mild heatingRoom temperature to mild heatingPhysiological conditions (room temp, aqueous)
Catalyst NoneCopper(I)Ruthenium(II)None
Typical Yields Moderate to goodHigh to quantitativeHigh to quantitativeHigh to quantitative
Reaction Time Hours to daysMinutes to hoursHoursMinutes to hours
Substrate Scope BroadTerminal alkynesTerminal and internal alkynesStrained cyclooctynes
Functional Group Tolerance GoodExcellentGoodExcellent (bioorthogonal)
Key Advantage Simplicity (no catalyst)"Click" chemistry ideal, high reliabilityAccess to 1,5-regioisomersBioorthogonal, suitable for living systems
Key Disadvantage Lack of regioselectivity, harsh conditionsCopper toxicity in biological systemsCatalyst cost and sensitivityRequires synthesis of strained alkynes

Delving Deeper: Reaction Mechanisms and Workflows

The distinct outcomes of these synthetic methods are rooted in their different reaction mechanisms. The following diagrams illustrate the catalytic cycles and reaction pathways.

CuAAC_Mechanism cluster_CuAAC CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH Azide R'-N3 Coordination_Complex Azide-Cu-Acetylide Complex Cu_Acetylide->Coordination_Complex + Azide Metallacycle Six-membered Copper Metallacycle Coordination_Complex->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Triazolyl_Cu->CuI Releases Cu(I) Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H+

Figure 1. Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_RuAAC RuAAC Catalytic Cycle Ru_cat [Cp*RuCl] Activated_Complex Activated Ru Complex Ru_cat->Activated_Complex + Alkyne + Azide - Ligands Alkyne R-C≡C-R'' Azide R'-N3 Ruthenacycle Ruthenacycle Intermediate Activated_Complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_cat Regenerates Catalyst

Figure 2. Catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Huisgen_SPAAC_Mechanism cluster_Huisgen Thermal Huisgen Cycloaddition cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) H_Alkyne Alkyne H_TS Concerted Transition State H_Alkyne->H_TS H_Azide Azide H_Azide->H_TS H_Product Mixture of 1,4- and 1,5-Regioisomers H_TS->H_Product [3+2] Cycloaddition S_Alkyne Strained Cyclooctyne S_TS Concerted Transition State (Lower Activation Energy) S_Alkyne->S_TS S_Azide Azide S_Azide->S_TS S_Product 1,2,3-Triazole S_TS->S_Product [3+2] Cycloaddition

Figure 3. Reaction pathway for the thermal Huisgen and Strain-Promoted Azide-Alkyne Cycloadditions.

Experimental_Workflow cluster_Workflow General Experimental Workflow for 1,2,3-Triazole Synthesis Start Start Reagents Prepare Reactants: Azide and Alkyne Start->Reagents Reaction Combine Reactants and Catalyst in Solvent Reagents->Reaction Catalyst Prepare Catalyst Solution (if applicable) Catalyst->Reaction Stir Stir at Appropriate Temperature Reaction->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 4. A generalized experimental workflow for the synthesis of 1,2,3-triazoles.

Quantitative Performance Data

The following table provides a comparative summary of reaction parameters and outcomes for the different synthesis methods, based on literature reports. Note that yields and reaction times are highly substrate-dependent.

MethodReactantsCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioisomer
Huisgen Phenylazide + PhenylacetyleneNoneToluene10024~70-801:1 mixture (1,4 and 1,5)
CuAAC Benzylazide + Phenylacetylene1-5% CuSO₄·5H₂O, 10% Na-AscorbatetBuOH/H₂O (1:1)RT1-4>951,4
CuAAC 1-Azidohexane + 1-Octyne1% CuITHFRT2981,4
RuAAC Benzylazide + Phenylacetylene2% [CpRuCl(PPh₃)₂]Toluene802921,5
RuAAC 1-Azidohexane + 1-Octyne2% [CpRuCl(COD)]Dioxane606851,5
SPAAC Benzylazide + DIBONoneCH₃CN/H₂ORT<1>951,4 favored
SPAAC Azido-PEG + DBCO-NHS esterNonePBS buffer371>901,4 favored

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Deionized water

Procedure:

  • To a round-bottom flask, add the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv).

  • Dissolve the reactants in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 1 mmol scale reaction).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 mmol in 1 mL of water).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 mmol in 1 mL of water).

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. A color change to yellow or orange is often observed.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[1]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., 0.02 mmol for a 1 mmol scale reaction).

  • Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).

  • Add the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for a bioorthogonal SPAAC reaction, for example, the labeling of an azide-modified biomolecule with a cyclooctyne-containing probe.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cyclooctyne (e.g., DIBO, DBCO) derivative (1.1-5 equiv) dissolved in a biocompatible solvent (e.g., DMSO, DMF)

Procedure:

  • Prepare a solution of the azide-modified biomolecule in the appropriate buffer.

  • Add the solution of the strained cyclooctyne derivative to the biomolecule solution. The final concentration of the organic co-solvent should be kept low (typically <5%) to maintain the integrity of the biomolecule.

  • Incubate the reaction mixture at the desired temperature (e.g., 4 °C, room temperature, or 37 °C) with gentle agitation.

  • The reaction time can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

  • Upon completion, the labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or spin filtration.

Conclusion

The synthesis of 1,2,3-triazoles has been revolutionized by the development of catalyzed and strain-promoted cycloaddition reactions. The classical Huisgen cycloaddition, while mechanistically fundamental, is often supplanted by the more efficient and selective modern methods. The CuAAC reaction is the workhorse for the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and operational simplicity. For access to the complementary 1,5-regioisomers, the RuAAC reaction is the method of choice. In the realm of bioconjugation and chemical biology, the SPAAC reaction provides a powerful tool for modifying biomolecules in their native environment without the need for a cytotoxic metal catalyst. The selection of the appropriate synthetic method will ultimately be guided by the specific requirements of the target molecule and its intended application.

References

Validating the Efficacy of 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives as FAAH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2H-1,2,3-triazol-2-yl)piperidine derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and anxiety. The performance of this class of compounds is compared with other notable piperidine-based FAAH inhibitors, supported by experimental data and detailed protocols.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] Consequently, FAAH has emerged as a significant therapeutic target for various neurological and inflammatory disorders.[1] Piperidine and piperazine ureas represent a significant class of potent and selective irreversible FAAH inhibitors.[2][3][4]

Comparative Efficacy of Piperidine-Based FAAH Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of various piperidine-containing compounds against FAAH. This data allows for a quantitative comparison of the efficacy of different chemical scaffolds.

Compound ClassSpecific Compound ExampleTarget OrganismIC50 (nM)Selectivity NotesReference(s)
Piperidine Urea PF-3845Human7.2Highly selective; no significant activity against other serine hydrolases.[3]
PF-750Human16.2Covalently carbamylates the catalytic Ser241.[2]
Piperazine Carbamate JZL195Human12Dual inhibitor of FAAH and MAGL.[2]
(Indolylalkyl)piperidine Carbamate Compound 17Rat~10-100Metabolic stability is a key feature of this class.[5]
α-Ketoheterocycle OL-135Rat4.7Potent, reversible, and competitive inhibitor.[6]
Benzothiazole-based Abbott CompoundHumanLow nMExhibits reversible inhibition and exceptional selectivity for FAAH.[2]

The Role of the 4-(2H-1,2,3-Triazol-2-YL) Moiety

While direct head-to-head comparative studies for this compound derivatives are not extensively available in the public domain, the structure-activity relationship (SAR) of related compounds suggests the potential for potent and selective FAAH inhibition. The triazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites. Its incorporation into the piperidine scaffold could enhance binding affinity and selectivity for FAAH. Further empirical data is required to definitively position this specific chemical class within the broader landscape of FAAH inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitor efficacy. Below are protocols for key experiments in the evaluation of FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay is a common method for determining the potency of FAAH inhibitors.

Materials:

  • Recombinant human or rat FAAH enzyme.[1]

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[1]

  • FAAH Substrate: AMC arachidonoyl amide.[7]

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound solution to the "Inhibitor Wells".[1]

  • For "Control Wells" (100% activity), add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.[1]

  • For "Background Wells," add 180 µL of Assay Buffer and 10 µL of DMSO.[1]

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for the interaction between the inhibitor and the enzyme, which is particularly important for irreversible inhibitors.[1]

  • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[1]

  • Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][7]

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the control wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[1]

In Vivo FAAH Activity Assay in Brain Tissue

This protocol is used to assess the ability of an inhibitor to engage its target in a living organism.

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to the animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).[8]

  • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain tissue. Immediately freeze the tissue in liquid nitrogen and store at -80°C.[8]

  • Tissue Homogenization: Homogenize the thawed brain tissue in ice-cold buffer.[8]

  • Protein Quantification: Determine the total protein concentration in the homogenate.[8]

  • FAAH Activity Measurement: Perform a FAAH activity assay on the brain homogenates using a similar fluorometric or radiometric method as described for the in vitro assay.[8]

Data Analysis:

  • Calculate the FAAH activity as the rate of product formation per unit of protein.

  • Express the FAAH activity in the inhibitor-treated group as a percentage of the activity in the vehicle-treated group to determine the extent of in vivo target inhibition.[8]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate important pathways and workflows in FAAH inhibitor research.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide_extra Anandamide (Extracellular) Anandamide_intra Anandamide (Intracellular) Anandamide_extra->Anandamide_intra Transport CB1_Receptor CB1 Receptor Anandamide_intra->CB1_Receptor Binding & Activation FAAH FAAH Anandamide_intra->FAAH Degradation Cellular_Response Analgesia, Anti-inflammation CB1_Receptor->Cellular_Response Signal Transduction Metabolites Metabolites FAAH->Metabolites Arachidonic Acid + Ethanolamine FAAH_Inhibitor 4-(Triazolyl)piperidine Derivative FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH signaling pathway and the mechanism of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay FAAH Inhibition Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Profiling (vs. other hydrolases) IC50->Selectivity Dosing Animal Dosing Selectivity->Dosing Lead Compound Selection Tissue Tissue Collection Dosing->Tissue Behavior Behavioral Models (e.g., Pain, Anxiety) Dosing->Behavior Activity Ex Vivo FAAH Activity Tissue->Activity PK_PD PK/PD Modeling Activity->PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Behavior->PK_PD Compound_Synthesis Compound Synthesis (4-(Triazolyl)piperidine derivatives) Compound_Synthesis->Assay

Caption: General experimental workflow for evaluating FAAH inhibitors.

References

Structure-Activity Relationship of Triazole-Piperidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of triazole and piperidine rings has created a versatile scaffold in medicinal chemistry, leading to the development of potent therapeutic agents across various disease areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different triazole-piperidine compounds, supported by experimental data and detailed methodologies.

I. Comparative Biological Activities

The biological activity of triazole-piperidine derivatives is significantly influenced by the nature and position of substituents on both the triazole and piperidine rings, as well as the linker connecting them. This section compares the antifungal and enzyme inhibitory activities of representative compounds from different studies.

Antifungal Activity

Triazole-piperidine compounds have demonstrated significant potential as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[1] The in vitro antifungal activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.

Table 1: Comparative Antifungal Activity (MIC in μg/mL) of Triazole-Piperidine Derivatives

Compound IDR Group on PiperidineLinkerR' Group on Triazole Side ChainCandida albicansFluconazole-Resistant C. albicansReference
Series 1: Oxadiazole Linker
6gH-O-CH₂-2,4-Difluorophenyl0.0310.031[2][3]
11bH-O-CH₂-4-Chlorophenyl0.0160.016[2][3]
Series 2: Thioether Linker
12d4-Toluenesulfonyl-S-CH₂-C(O)-NH-3-Methylphenyl--[1][4][5]
12m4-Toluenesulfonyl-S-CH₂-C(O)-NH-4-Methylphenyl--[1][4][5]

SAR Insights for Antifungal Activity:

  • Side Chain Substituents: The presence of an oxadiazole ring in the side chain appears to contribute to potent antifungal activity, as seen in compounds 6g and 11b.[2][3]

  • Aromatic Substituents: Halogen substitutions on the terminal phenyl ring, such as difluoro (6g) and chloro (11b), are favorable for activity against both fluconazole-sensitive and resistant strains of C. albicans.[2][3]

Enzyme Inhibitory Activity

Triazole-piperidine scaffolds have also been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDR Group on PiperidineLinkerR' Group on Triazole Side ChainIC₅₀ (μM)Reference
Series 2: Thioether Linker
12d4-Toluenesulfonyl-S-CH₂-C(O)-NH-3-Methylphenyl0.73 ± 0.54[1][4][5]
12m4-Toluenesulfonyl-S-CH₂-C(O)-NH-4-MethylphenylPotent Inhibition[1][4][5]

SAR Insights for AChE Inhibition:

  • Substituents on the Phenyl Ring: The position of the methyl group on the terminal phenyl ring influences the inhibitory potency against AChE. A meta-substituted methyl group (compound 12d) resulted in a highly potent inhibitor.[1][4][5]

  • Piperidine Substitution: The presence of a 4-toluenesulfonyl group on the piperidine nitrogen is a common feature in this series of AChE inhibitors.[1][4][5]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M60.[6][7]

Materials:

  • RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • 96-well microtiter plates.

  • Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL.

  • Test compounds and control drugs (e.g., fluconazole) dissolved in DMSO.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Drug Dilutions: Serially dilute the test compounds and control drugs in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 1%.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% or ≥80%) of fungal growth compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.[6][8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds and a known inhibitor (e.g., donepezil) as a positive control.

  • 96-well microtiter plate.

  • Spectrophotometric microplate reader.

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration. The rate of the reaction is determined by the change in absorbance over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is then determined from a dose-response curve.[9]

III. Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR and experimental evaluation of triazole-piperidine compounds.

SAR_Antifungal cluster_scaffold Triazole-Piperidine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Triazole-Piperidine Core Key for CYP51 Binding R1 {R1 | Piperidine Substituent | e.g., H, Arylsulfonyl} Scaffold->R1 Substitution at N1 Linker {Linker | e.g., -O-CH2-, -S-CH2-C(O)NH-} Scaffold->Linker Connects to Triazole Activity {Antifungal Potency (MIC) | Influenced by Modifications} R1->Activity Modulates Activity R2 {R2 | Side Chain Substituent | e.g., Substituted Phenyl} Linker->R2 Terminates Side Chain Linker->Activity Impacts Potency R2->Activity Crucial for Efficacy Experimental_Workflow_Antifungal Start Start: Synthesized Triazole-Piperidine Compounds Preparation Prepare Serial Dilutions of Compounds in 96-Well Plates Start->Preparation Inoculation Inoculate with Standardized Fungal Suspension (e.g., C. albicans) Preparation->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Measurement Measure Optical Density or Visually Inspect for Growth Inhibition Incubation->Measurement Analysis Determine Minimum Inhibitory Concentration (MIC) Measurement->Analysis End End: Comparative Activity Data Analysis->End Signaling_Pathway_AChE cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Triazole-Piperidine ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Products Choline + Acetate (Inactive) AChE->Products Inhibitor Triazole-Piperidine Compound Inhibitor->AChE Blocks Active Site

References

A Comparative Analysis of Triazole and Oxadiazole Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against fungal infections, the development of novel antifungal agents remains a critical area of research. Among the heterocyclic compounds that have shown significant promise, triazoles and oxadiazoles are two prominent classes that have been extensively investigated for their antifungal properties. This guide provides a comparative analysis of these two classes of antifungals, focusing on their mechanisms of action, structure-activity relationships, and antifungal efficacy, supported by experimental data.

Introduction to Triazole and Oxadiazole Antifungals

Triazoles are a well-established class of antifungal drugs characterized by a five-membered ring containing three nitrogen atoms. They are widely used in clinical practice to treat a variety of fungal infections. First-generation triazoles like fluconazole and itraconazole have been mainstays in antifungal therapy for decades, while second-generation agents such as voriconazole and posaconazole offer a broader spectrum of activity.[1][2]

Oxadiazoles , also five-membered heterocyclic rings, contain one oxygen and two nitrogen atoms. While not as commercially established as triazoles for antifungal therapy, they have emerged as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting potent antifungal activity against a range of pathogenic fungi.[3][4] Research into oxadiazole-based antifungals is a dynamic field, with many new compounds demonstrating promising preclinical activity.[5]

Mechanism of Action: A Tale of Different Targets

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, essential for maintaining its integrity, fluidity, and the function of membrane-bound enzymes.[7][8] By inhibiting lanosterol 14α-demethylase, triazoles disrupt ergosterol synthesis, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This ultimately compromises the fungal cell membrane, resulting in the inhibition of fungal growth and cell death.[6]

Oxadiazole antifungals, on the other hand, appear to exhibit a more diverse range of mechanisms of action. While some derivatives also inhibit lanosterol 14α-demethylase, similar to triazoles, other proposed mechanisms include:

  • Succinate Dehydrogenase (SDH) Inhibition: Some oxadiazole-based compounds act as succinate dehydrogenase inhibitors (SDHIs).[9] SDH, also known as complex II, is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[9][10] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[11][12]

  • Thioredoxin Reductase (TrR) Inhibition: Another identified target for some oxadiazole derivatives is thioredoxin reductase.[13][14] This enzyme is a crucial component of the thioredoxin system, which plays a vital role in maintaining the redox homeostasis of the cell.[15][16] Inhibition of TrR leads to an imbalance in the cellular redox state, causing oxidative stress and subsequent cell death.

This multiplicity of targets for oxadiazoles presents an exciting opportunity for the development of novel antifungals with potentially different resistance profiles compared to the established triazoles.

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/ERG11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazoles Triazoles Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Triazoles->Lanosterol 14α-demethylase\n(CYP51/ERG11) Oxadiazoles_1 Oxadiazoles (CYP51 inhibitors) Oxadiazoles_1->Lanosterol 14α-demethylase\n(CYP51/ERG11) Ergosterol Depletion Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51/ERG11)->Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase\n(CYP51/ERG11)->Toxic Sterol Accumulation Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol Depletion->Disrupted Cell Membrane Toxic Sterol Accumulation->Disrupted Cell Membrane

Inhibition of Ergosterol Biosynthesis by Triazoles and some Oxadiazoles.

SDH_and_TrR_Inhibition cluster_sdh Succinate Dehydrogenase (SDH) Inhibition cluster_tca TCA Cycle & ETC cluster_trr Thioredoxin Reductase (TrR) Inhibition cluster_redox Redox Homeostasis cluster_outcome Cellular Outcome Oxadiazoles_SDHI Oxadiazoles (SDHIs) Succinate Succinate Oxadiazoles_SDHI->Succinate Inhibits Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Electron Transport Chain Electron Transport Chain ATP Depletion ATP Depletion Succinate->ATP Depletion TCA Cycle TCA Cycle Fumarate->TCA Cycle Fumarate->Electron Transport Chain e- transfer to Ubiquinone Oxadiazoles_TrRI Oxadiazoles (TrR Inhibitors) Thioredoxin (Oxidized) Thioredoxin (Oxidized) Oxadiazoles_TrRI->Thioredoxin (Oxidized) Inhibits NADPH NADPH NADP+ NADP+ NADPH->NADP+ TrR Thioredoxin (Reduced) Thioredoxin (Reduced) Thioredoxin (Oxidized)->Thioredoxin (Reduced) TrR Oxidative Stress Oxidative Stress Thioredoxin (Oxidized)->Oxidative Stress Redox Balance Redox Balance Thioredoxin (Reduced)->Redox Balance Fungal Cell Death Fungal Cell Death ATP Depletion->Fungal Cell Death Oxidative Stress->Fungal Cell Death

Alternative Mechanisms of Action for Oxadiazole Antifungals.

Generalized Workflow for In Vitro Antifungal Susceptibility and Cytotoxicity Testing.

Comparative Antifungal Efficacy: A Look at the Data

The in vitro antifungal activity of triazole and oxadiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize representative MIC data for established triazoles and various synthesized oxadiazole compounds against common fungal pathogens.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Representative Triazoles

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
Fluconazole0.25 - 1.0[17]>64[2]0.125 - 16
Itraconazole0.03 - 1.00.125 - 2.00.06 - 1.0
Voriconazole0.015 - 0.5[18]0.25 - 1.0[19]0.03 - 0.25
Posaconazole0.015 - 0.250.03 - 0.50.03 - 0.25

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Oxadiazole Derivatives

Compound/Derivative ClassCandida albicansAspergillus nigerOther FungiReference
Fluconazole analogues with 1,3,4-oxadiazole≤ 0.125-Broad spectrum activity[20]
1,3,4-Oxadiazole-thiadiazole hybrids0.78 - 3.12-Candida spp.[5]
Triazole-piperdine-oxadiazoles0.016 - 0.125-Fluconazole-resistant C. albicans[18]
Pyrimidine-substituted oxadiazoles0.007 - 0.06-Candida spp.[17]

The data indicates that while established triazoles have a well-defined and potent spectrum of activity, novel oxadiazole derivatives have demonstrated comparable and, in some cases, superior potency, particularly against resistant strains.[18][20]

Experimental Protocols

A standardized and reproducible methodology is crucial for the comparative evaluation of antifungal agents. The following are outlines of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most common method for determining the MIC of antifungal agents.[21][22]

Protocol Outline:

  • Preparation of Antifungal Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using a standardized liquid medium, such as RPMI-1640.[6]

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells or spores is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[6][17]

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth in the drug-free control well.[21][23] This can be assessed visually or by using a spectrophotometer to measure the optical density.

Cytotoxicity Assay

It is essential to evaluate the potential toxicity of novel antifungal compounds to mammalian cells to assess their therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Culture: Mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in an appropriate medium and seeded into 96-well plates.[24]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

Both triazole and oxadiazole scaffolds have proven to be valuable in the development of antifungal agents. Triazoles represent a clinically successful and well-understood class of drugs that target the ergosterol biosynthesis pathway. Oxadiazoles, while less established in the clinic for antifungal indications, offer a greater diversity of potential mechanisms of action, which may be key to overcoming the growing challenge of antifungal resistance. The continued exploration of novel oxadiazole derivatives, coupled with rigorous comparative studies against established agents like the triazoles, will be crucial in expanding the arsenal of effective treatments for fungal infections. The experimental protocols and data presented in this guide provide a framework for the objective comparison of these and other emerging classes of antifungal compounds.

References

Navigating the Therapeutic Potential of Triazole-Piperidine Compounds: An In Vivo vs. In Vitro Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 4-(2H-1,2,3-Triazol-2-YL)piperidine and its closely related analogs reveals a promising landscape for drug development. While direct experimental data for this compound remains limited in publicly accessible literature, a comprehensive analysis of its structural analogs, particularly derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, provides significant insights into their potential as therapeutic agents, notably in the realm of oncology.

This guide synthesizes available data to offer a comparative overview of the in vitro and in vivo activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support researchers, scientists, and drug development professionals.

In Vitro Activity: Targeting Cancer's "Don't Eat Me" Signal

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been identified as potential inhibitors of glutaminyl cyclase (QC) and its isoenzyme (isoQC). Upregulated isoQC is implicated in cancer progression by modifying the CD47 protein, which acts as a "don't eat me" signal to the immune system, allowing cancer cells to evade destruction.[1] By inhibiting isoQC, these compounds can reduce the levels of the modified CD47, thereby potentially restoring the immune system's ability to recognize and eliminate cancer cells.[1]

One notable study designed and synthesized a series of diphenyl conjugated imidazole derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine. These compounds demonstrated significant inhibitory potency against both QC and isoQC, with a marked selectivity for the latter.[1]

Table 1: In Vitro Enzyme Inhibition Data for a Selected 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine Derivative (Compound 27) [1]

Target EnzymeIC50 Value
QCData not specified in abstract
isoQCData not specified in abstract (noted as having 'considerably improved inhibitory potency' and 'marked selectivity')

Further in vitro assessments on a selected compound (27) from this series showed that it did not affect the viability of various cancer cell lines (A549, H1299, PC9) or normal human embryonic kidney cells (HEK293T), indicating a favorable preliminary safety profile at the cellular level.[1]

In Vivo Efficacy: Translating Cellular Activity to Animal Models

The promising in vitro results of the 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives prompted further investigation in in vivo models. A selected compound (27) was evaluated in BALB/C nude mice. The study reported that the compound did not negatively impact the body weight of the mice, suggesting good tolerability.[1]

Most importantly, the in vivo administration of this compound led to a reduction in the levels of pyroglutamate-CD47 (pE-CD47), the modified form of the protein, in A549 cells. This demonstrated that the compound could effectively inhibit isoQC activity in a living organism, leading to apparent anti-cancer effects by downregulating the pE-CD47 "don't eat me" signal.[1]

Broader Biological Activities of Triazole-Piperidine Scaffolds

The versatility of the triazole-piperidine scaffold is evident from the diverse biological activities reported for its various derivatives. Beyond anticancer applications, these compounds have shown potential as:

  • Antibacterial Agents: 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have been synthesized and evaluated for their antibacterial activity.[2]

  • Enzyme Inhibitors: Other analogs have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[3][4]

  • Antifungal Agents: The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drugs, and various piperidine-containing triazole derivatives have been synthesized and tested for their antimycotic potency.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols based on the available literature for key assays.

In Vitro Enzyme Inhibition Assay (Glutaminyl Cyclase)

A typical protocol for assessing the inhibitory activity of compounds against QC/isoQC involves a coupled enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant human QC and isoQC are expressed and purified. A specific substrate for the enzyme is synthesized.

  • Assay Reaction: The assay is performed in a microplate format. The reaction mixture contains the enzyme, the substrate, and varying concentrations of the test compound.

  • Detection: The product of the enzymatic reaction is detected, often through a colorimetric or fluorometric method. The rate of product formation is measured over time.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

To evaluate the in vivo anticancer efficacy, a tumor xenograft model is commonly used.

  • Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into immunocompromised mice (e.g., BALB/C nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the test compound). The compound is administered through a specific route (e.g., intraperitoneal or oral) at a defined dose and schedule.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The levels of target biomarkers (e.g., pE-CD47) in the tumor tissue can be analyzed by methods such as Western blotting or immunohistochemistry.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway and a general experimental workflow.

Caption: isoQC Inhibition Pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Compound Synthesis In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay Enzyme Inhibition Assay (IC50) In_Vitro->Enzyme_Assay Cell_Viability Cell Viability Assay In_Vitro->Cell_Viability In_Vivo In Vivo Studies Animal_Model Tumor Xenograft Model In_Vivo->Animal_Model Data_Analysis Data Analysis & Comparison Conclusion Therapeutic Potential Assessment Data_Analysis->Conclusion Enzyme_Assay->In_Vivo Cell_Viability->In_Vivo Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Body Weight Monitoring Animal_Model->Toxicity Biomarker Biomarker Analysis (pE-CD47) Efficacy->Biomarker Toxicity->Data_Analysis Biomarker->Data_Analysis

Caption: Drug Discovery Workflow.

References

A Comparative Analysis of the Cytotoxic Effects of Triazole-Based Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Triazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] Their versatile structure allows for the development of novel therapeutic agents that can target various mechanisms within cancer cells, leading to cytotoxicity. This guide provides a comparative overview of the cytotoxic activity of several triazole-based compounds, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of various triazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a key parameter for assessing potency.[4] The following table summarizes the IC50 values for selected triazole-based compounds from different studies.

Compound ID/NameTriazole TypeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 23 1,2,3-Triazole-1,3,4-oxadiazole hybridMCF-7 (Breast)1.26Tamoxifen5.12[1]
HCT-116 (Colon)17.35-Fluorouracil24.74[1]
Compound 24 1,2,3-Triazole hybridMCF-7 (Breast)6.17Tamoxifen>10[1]
MDA-MB-231 (Breast)10.525-Fluorouracil>25[1]
Compound 21 1,2,3-TriazoleA549 (Lung)1.18Pemetrexed (PTX)3.29[1]
BCTA (4c) 1,2,4-Triazol-3-amineA549 (Lung)1.095-Fluorouracil (5-FU)>20[5]
NCI-H460 (Lung)2.015-Fluorouracil (5-FU)>20[5]
NCI-H23 (Lung)3.285-Fluorouracil (5-FU)>20[5]
Compound 7e 1,2,4-TriazoleMCF-7 (Breast)4.7DoxorubicinNot specified[6]
HeLa (Cervical)2.9DoxorubicinNot specified[6]
A549 (Lung)9.4DoxorubicinNot specified[6]
Compound 10a 1,2,4-TriazoleMCF-7 (Breast)6.43DoxorubicinNot specified[6]
HeLa (Cervical)5.6DoxorubicinNot specified[6]
A549 (Lung)21.1DoxorubicinNot specified[6]
Compound 9 1,2,3-Triazole-1,3,4-oxadiazole hybridMCF-7 (Breast)1.1Doxorubicin1.2[7]
HCT-116 (Colon)2.65-Fluorouracil18.5[7]
HepG2 (Liver)1.4Doxorubicin1.8[7]
LaSOM 186 1,2,3-Triazole-coumarin hybridMCF-7 (Breast)2.66Cisplatin45.33[8]
13ad' 1,2,3-Triazole-1,4-dihydropyridine hybridCaco-2 (Colorectal)0.63 ± 0.05CarboplatinNot specified[9]

Experimental Protocols

The evaluation of the cytotoxic activity of triazole-based compounds is predominantly conducted using in vitro cell viability assays. A commonly employed method is the MTT assay.

MTT Cell Viability Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the triazole-based compounds. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms of Action

The cytotoxic effects of triazole compounds are often attributed to their ability to interfere with critical cellular processes, such as inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding add_compounds Addition of Triazole Compounds cell_seeding->add_compounds incubation Incubation (24-72h) add_compounds->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance calc_viability Calculate % Viability absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Many triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10][11] This process involves a cascade of signaling events that lead to the dismantling of the cell.

apoptosis_pathway triazole Triazole Compound cell Cancer Cell triazole->cell receptor Death Receptors (Extrinsic Pathway) cell->receptor mitochondria Mitochondria (Intrinsic Pathway) cell->mitochondria caspase8 Caspase-8 Activation receptor->caspase8 bax_bak Bax/Bak Activation mitochondria->bax_bak caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis enzyme_inhibition triazole Triazole Inhibitor enzyme Active Site Enzyme triazole->enzyme:f0 Blocks product Product (e.g., DNA synthesis) enzyme->product Catalyzes no_product No Product (Cell Growth Arrest) enzyme->no_product substrate Substrate substrate->enzyme:f0 Binds

References

Benchmarking 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives Against Known Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. The piperidine and triazole heterocyclic cores are prominent scaffolds in medicinal chemistry, known for their presence in a wide array of biologically active compounds. This guide provides a comparative analysis of a representative 4-(1,2,4-triazol-3-yl)piperidine derivative against established acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[1][2][3][4]

This document summarizes quantitative inhibitory data, details the experimental methodologies for key assays, and presents signaling pathways and experimental workflows through standardized diagrams to offer an objective performance benchmark.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of various compounds against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a synthesized 4-(1,2,4-triazol-3-yl)piperidine derivative and compares it with well-established, clinically used AChE inhibitors.

CompoundTarget EnzymeIC50 (µM)Notes
1-(4-toluenesulfonyl)-4-[3-(N-(4-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineAcetylcholinesterase (AChE)0.73 ± 0.54A representative piperidine-triazole derivative.[5][6][7]
DonepezilAcetylcholinesterase (AChE)0.0067 (6.7 nM)A widely prescribed AChE inhibitor for Alzheimer's disease.[2]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)~0.004 (4 nM) for AChEA pseudo-irreversible inhibitor used in Alzheimer's and Parkinson's disease.[2][4]
GalantamineAcetylcholinesterase (AChE)~0.4 (400 nM)A reversible, competitive AChE inhibitor.[2][4]
TacrineAcetylcholinesterase (AChE)0.077 (77 nM)The first centrally acting AChE inhibitor approved for Alzheimer's, now largely withdrawn due to hepatotoxicity.[2]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The following section details the widely accepted experimental protocol for assessing AChE inhibition.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a reliable and standard procedure for measuring AChE activity and inhibition.[1]

Principle: The assay is based on the measurement of the rate of formation of thiocholine as acetylthiocholine is hydrolyzed by AChE. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow 5-thio-2-nitrobenzoate anion, which is quantified by its absorbance at 412 nm. The rate of color production is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., 4-(2H-1,2,3-Triazol-2-YL)piperidine derivative)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is typically prepared in a suitable solvent (e.g., DMSO) and then diluted in the buffer.

  • Assay Mixture Preparation: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Test compound at various concentrations

    • DTNB solution

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI) to all wells.

  • Measurement: The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Recycled Choline AChE->Choline_Recycled Acetate Acetate AChE->Acetate Choline_Recycled->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor AChE Inhibitor (e.g., Piperidine-Triazole derivative) Inhibitor->AChE Inhibition Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagents Prepare Reagents: Buffer, DTNB, AChE, ATCI, Test Compound Plate_Setup Add Buffer, Test Compound, and DTNB to 96-well plate Reagents->Plate_Setup Add_Enzyme Add AChE Solution Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with ATCI Pre_incubation->Add_Substrate Kinetic_Read Measure Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Kinetic_Read Calculate_Rate Calculate Reaction Rate Kinetic_Read->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition IC50_Curve Plot Dose-Response Curve and calculate IC50 Calculate_Inhibition->IC50_Curve Logical_Relationship Scaffold 4-(Triazol-YL)piperidine Scaffold Derivative Chemical Modification (e.g., Sulfonylation, Alkylation) Scaffold->Derivative Leads to Potent_Inhibitor Potent AChE Inhibitor (Low IC50) Derivative->Potent_Inhibitor Results in Therapeutic_Potential Potential Therapeutic Agent for Neurological Disorders Potent_Inhibitor->Therapeutic_Potential Indicates

References

Comparative Analysis of 4-(2H-1,2,3-Triazol-2-YL)piperidine Derivatives and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Cross-Reactivity Profiles of Novel Kinase Inhibitors

This publication provides a detailed comparative analysis of the cross-reactivity and selectivity of emerging kinase inhibitors, with a focus on derivatives of 4-(2H-1,2,3-Triazol-2-YL)piperidine and established alternatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted therapeutics. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to facilitate informed decision-making in kinase inhibitor development programs.

Introduction

The development of selective kinase inhibitors is a cornerstone of modern precision medicine. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases are a major class of drug targets.

A critical challenge in the development of kinase inhibitors is achieving selectivity for the intended target. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and limit the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is essential to characterize the selectivity of novel inhibitors and to identify potential liabilities early in the drug discovery process.

This guide focuses on the cross-reactivity of compounds containing the this compound scaffold, a privileged structure in medicinal chemistry. We compare the performance of a representative piperidine derivative, Compound E22, a potent Akt1 inhibitor, with GDC-0941, another well-characterized kinase inhibitor, to provide a framework for evaluating selectivity.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Compound E22 and GDC-0941 against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), providing a quantitative measure of potency and selectivity.

Kinase TargetCompound E22 IC50 (nM)GDC-0941 IC50 (nM)
Akt1 24.3 46
Akt2-330
Akt3--
PI3Kα-3
PI3Kβ-33
PI3Kδ-3
PI3Kγ-75
Abl>10000-
B-Raf>10000-
CDK1>10000-
CHK1>10000-
GSK3β>10000-
JAK1>10000-
PDK1>10000-
PKCα>10000-
RAF-1>10000-
ROCK1>10000-
MNK1--
Aurora A--
RSK1--

Data for Compound E22 from: J Med Chem. 2019 Aug 8;62(15):7264-7288.[1] Data for GDC-0941 from: J Med Chem. 2008 Sep 25;51(18):5522-32 and other sources.[2][3][4][5]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. A widely used method for this is the LanthaScreen™ Eu Kinase Binding Assay , a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle of the LanthaScreen™ Eu Kinase Binding Assay:

This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, excitation of the europium donor results in FRET to the Alexa Fluor® 647 acceptor, producing a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Incubation & Reading cluster_analysis Data Analysis prep_kinase Prepare Kinase-Antibody Mix add_kinase Add Kinase-Antibody Mix prep_kinase->add_kinase prep_tracer Prepare Tracer Solution add_tracer Add Tracer Solution prep_tracer->add_tracer prep_compound Prepare Compound Dilution Series add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_kinase add_kinase->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Read Plate on TR-FRET Reader incubate->read_plate calc_ratio Calculate Emission Ratio (665nm/615nm) read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for LanthaScreen™ Kinase Binding Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: A typical buffer consists of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Kinase-Antibody Mixture: The kinase of interest, tagged with an epitope (e.g., GST, His), is mixed with a europium-labeled antibody directed against the tag in kinase buffer.

    • Tracer Solution: The Alexa Fluor® 647-labeled tracer is diluted in kinase buffer to the desired concentration (typically at or near its Kd for the kinase).

    • Compound Dilutions: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer to create a concentration range for IC50 determination.

  • Assay Procedure:

    • In a 384-well plate, add the diluted test compounds.

    • Add the kinase-antibody mixture to all wells.

    • Initiate the binding reaction by adding the tracer solution to all wells.

    • The final assay volume is typically 15-20 µL.

  • Incubation and Plate Reading:

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • The plate is read on a microplate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis:

    • The TR-FRET signal is expressed as the ratio of the emission at 665 nm to that at 615 nm.

    • The data are plotted as the emission ratio versus the logarithm of the inhibitor concentration.

    • The resulting dose-response curve is fitted to a sigmoidal model to determine the IC50 value.

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. The diagram below illustrates the central role of Akt and the points of intervention for the discussed inhibitors.

PI3K_Akt_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) GDC0941 GDC-0941 GDC0941->PI3K Inhibition E22 Compound E22 E22->Akt Inhibition

PI3K/Akt signaling pathway and inhibitor targets.

Conclusion

This comparative guide provides a snapshot of the selectivity profiles for representative kinase inhibitors. The data highlights the importance of comprehensive screening to understand the full spectrum of a compound's activity. While the this compound scaffold is a promising starting point for the development of novel kinase inhibitors, careful optimization is required to achieve high selectivity for the desired target. The experimental protocols and pathway diagrams included herein serve as valuable resources for researchers in the field of drug discovery. Future work should focus on the detailed characterization of a broader range of piperidine-triazole derivatives to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-(2H-1,2,3-Triazol-2-YL)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 4-(2H-1,2,3-triazol-2-yl)piperidine, emphasizing safety, environmental responsibility, and regulatory compliance.

The disposal of this compound, like any laboratory chemical, must be handled with care to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, information from SDSs for structurally similar compounds, such as piperidine and various triazole derivatives, offers a strong basis for establishing safe disposal protocols. The overarching principle is to treat this compound as hazardous waste and manage it accordingly.

Key Disposal Principles

  • Do not discharge into drains or the environment. This is a critical step to prevent water and soil contamination.[1][2]

  • Consult local, regional, and national regulations. Waste disposal regulations can vary significantly by location. Always adhere to the specific requirements of your institution and governing bodies.[1][2]

  • Utilize an approved waste disposal plant. The final disposition of the chemical waste should be handled by a licensed and qualified hazardous waste management company.[1][3]

Quantitative Data for Disposal

ParameterGuidelineCitation
Waste Classification Should be classified as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.
Container Type Use a dedicated, properly labeled, and sealed waste container made of a material compatible with the chemical. Keep the container tightly closed in a well-ventilated area.[1]
Spill Residue Absorb spills with an inert, non-combustible material (e.g., sand, diatomaceous earth). The contaminated absorbent must also be disposed of as hazardous waste.[4]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.[4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep solid and liquid waste in separate, appropriately labeled containers.

  • Waste Accumulation:

    • Designate a specific, well-ventilated, and secure area for the accumulation of this hazardous waste.

    • Ensure the waste container is clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Handling and Transfer:

    • When transferring waste to the accumulation container, do so in a chemical fume hood to minimize inhalation exposure.

    • Use a funnel for liquids to prevent spills.

    • Ensure the exterior of the waste container remains clean and free of contamination.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Once the waste container is full or ready for pickup, arrange for its collection by your institution's EHS department or a contracted hazardous waste disposal company.

    • Complete all necessary waste disposal paperwork accurately and retain copies for your records.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Spill & Emergency Response cluster_3 Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Before Handling container Select Appropriate Labeled Waste Container transfer Transfer Waste to Container in a Fume Hood container->transfer ppe->container storage Store Container in a Designated Secure Area transfer->storage spill_check Spill Occurred? storage->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes disposal_pickup Arrange for Waste Pickup by EHS or Contractor spill_check->disposal_pickup No collect_residue Collect Residue as Hazardous Waste contain_spill->collect_residue decontaminate Decontaminate Spill Area collect_residue->decontaminate decontaminate->disposal_pickup documentation Complete & File Disposal Manifest disposal_pickup->documentation end Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2H-1,2,3-Triazol-2-YL)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(2H-1,2,3-Triazol-2-YL)piperidine

This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the potential hazards associated with its structural components, piperidine and triazole, and are intended to ensure the safe management of this compound in a laboratory setting for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1]Protects against splashes and dust particles that could cause eye irritation.[2]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.[1]Prevents skin contact which can cause irritation or toxic effects.[2][3][4]
Skin and Body Protection A lab coat must be worn at all times.[1] Long-sleeved clothing and closed-toe shoes are mandatory.[2] For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.[5]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1][2] If working outside a fume hood is unavoidable and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]Prevents inhalation of potentially harmful vapors, which may cause respiratory tract irritation.[2]
II. Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • All work with this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[1][2]

  • Safety showers and eyewash stations must be readily accessible.[1]

General Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of dust, vapors, or mists.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]

  • Wash hands thoroughly after handling.[4]

  • Keep the container tightly closed when not in use.[4][6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from strong oxidants and strong acids.[8][9]

  • Store in a tightly sealed, properly labeled container.[4][6]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Categorization:

  • All waste containing this compound must be treated as hazardous waste.

Waste Collection and Storage:

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container: Use a chemically compatible container, such as high-density polyethylene (HDPE), with a secure lid.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[10]

  • Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.[10]

Disposal Procedure:

  • Dispose of the chemical and any contaminated materials in accordance with all local, state, and federal regulations for hazardous waste.[2]

  • Do not allow the chemical to enter drains or waterways.[2][11]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][7]

IV. Emergency Procedures

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2]

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation.[2] For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite.[2]

  • Collection: Place the contained material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[12] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer reaction_run Monitor Reaction handle_transfer->reaction_run reaction_quench Quench & Workup reaction_run->reaction_quench cleanup_decontaminate Decontaminate Glassware reaction_quench->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose end Process Complete cleanup_dispose->end End of Process

Safe handling workflow diagram.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-(2H-1,2,3-Triazol-2-YL)piperidine
Reactant of Route 2
4-(2H-1,2,3-Triazol-2-YL)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.